Salicylaldehyde imine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methanimidoylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h1-5,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPELEZSCHIEMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418888 | |
| Record name | NSC92396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3117-61-1 | |
| Record name | 2-(Iminomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC92396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92396 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of Salicylaldehyde Imines
Condensation Reactions for Salicylaldehyde (B1680747) Imine Synthesis
The cornerstone of salicylaldehyde imine synthesis is the condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a primary amine. researchgate.nettandfonline.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine bond. researchgate.net Various methodologies have been developed to optimize this transformation, ranging from traditional solvent-based approaches to more sustainable modern techniques.
Conventional synthesis of salicylaldehyde imines typically involves heating the parent salicylaldehyde and a primary amine in a suitable organic solvent. tandfonline.com Ethanol (B145695) is a frequently used solvent, often under reflux conditions, to facilitate the dissolution of reactants and drive the reaction towards completion. tandfonline.comrdd.edu.iq The choice of solvent can be critical, and in some cases, less common solvents like diethyl ether are employed to isolate specific products or avoid side reactions. nih.gov The reaction progress is commonly monitored using techniques like thin-layer chromatography (TLC). acs.org Upon completion, the product often precipitates from the solution upon cooling or can be isolated by simple filtration and purified by recrystallization. rdd.edu.iqnih.gov
For certain reactions, particularly with less reactive amines like glycine, the addition of a base such as potassium hydroxide (B78521) (KOH) in a solvent like methanol (B129727) can be necessary to promote the reaction. mdpi.com These methods, while effective, often require significant reaction times and the use of volatile organic solvents.
Table 1: Examples of Solvent-Mediated Synthesis of Salicylaldehyde Imines Data sourced from multiple studies to illustrate typical reaction conditions.
| Salicylaldehyde Derivative | Amine | Solvent | Conditions | Yield | Reference |
| Salicylaldehyde | o-Phenylenediamine (B120857) | Ethanol | Reflux, 1 hr | High (not specified) | rdd.edu.iq |
| Salicylaldehyde | p-Phenylenediamine | Ethanol | Reflux, 1 hr | High (not specified) | rdd.edu.iq |
| Salicylaldehyde | Glycine | Methanol | KOH, RT, 1 hr | 74% | mdpi.com |
| 2-Hydroxy-5-methylbenzaldehyde | o-Toluidine | Ethanol | Reflux, 5 hr | Good (not specified) | acs.org |
| 5-Substituted Salicylaldehydes | 1-Amino-2-indanol | Ethanol | RT, solid appears | High (not specified) | nih.gov |
In a move towards more sustainable chemistry, solvent-free methods for synthesizing salicylaldehyde imines have gained significant traction. journalijar.com These approaches not only reduce chemical waste but can also enhance reaction rates and simplify product purification. journalijar.comacademie-sciences.fr
Mechanochemistry, which uses mechanical force (e.g., grinding) to induce chemical reactions, is a prominent solvent-free technique. researchgate.net The co-grinding of solid salicylaldehyde derivatives and primary amines in a mortar and pestle at room temperature can lead to the rapid and high-yield formation of the corresponding imines, often within minutes and with minimal to no work-up required. researchgate.net This method has been successfully used to synthesize a variety of salicylaldehyde imines, including novel compounds that are difficult to obtain through solution-based methods. researchgate.net Another advanced mechanochemical method involves twin-screw extrusion (TSE), which allows for the continuous, large-scale synthesis of materials without solvents. acs.org
Table 2: Mechanochemical Synthesis of Imines from 3-Ethoxysalicylaldehyde (B1293910) Reaction involves co-grinding a 1:1 molar ratio of 3-ethoxysalicylaldehyde and a primary aromatic amine at room temperature.
| Primary Amine | Grinding Time (min) | Outcome | Reference |
| Aniline (B41778) | 5 | Excellent Conversion | researchgate.net |
| 4-Methylaniline | 3 | Excellent Conversion | researchgate.net |
| 4-Bromoaniline | 10 | Excellent Conversion | researchgate.net |
| 4-Nitroaniline | 10 | Excellent Conversion | researchgate.net |
| 2-Aminobenzoic acid | 2 | Excellent Conversion | researchgate.net |
The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and economically viable. journalijar.com For this compound synthesis, this has led to the adoption of several innovative techniques.
Water as a Green Solvent : Using water as the reaction medium is a highly effective green alternative to toxic organic solvents. tandfonline.com Condensation reactions can be performed in a water suspension, often at room temperature and without an acid catalyst, affording high yields and simplifying product separation through filtration. researchgate.netrdd.edu.iq
Microwave-Assisted Synthesis : Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields compared to conventional heating. tandfonline.comrdd.edu.iq This method has been successfully applied to the synthesis of bis-Schiff bases from salicylaldehyde derivatives. rdd.edu.iq
Ultrasonic Irradiation : The use of ultrasound (sonication) enhances mass transfer and accelerates reaction rates. tandfonline.com Reactants can be dissolved in a minimal amount of a solvent like ethanol and subjected to ultrasonic irradiation at room temperature, leading to shorter reaction times than conventional stirring methods. researchgate.netrdd.edu.iq
Natural Acid Catalysis : Utilizing natural, biodegradable catalysts, such as kaffir lime juice, in solvent-free conditions represents another eco-friendly approach. journalijar.com This method combines the benefits of solvent-free reactions with the use of a renewable and non-toxic catalyst. journalijar.com
Table 3: Comparison of Synthetic Methods for Bis-Schiff Bases Illustrative data comparing conventional, microwave, and ultrasonic methods.
| Method | Reaction Time | Yield | Reference |
| Conventional (Stirring in Ethanol) | 10-12 hours | 65% | rdd.edu.iq |
| Microwave Irradiation (450 W) | 6-10 minutes | 95% | rdd.edu.iq |
| Ultrasonic Irradiation (in Ethanol) | 15-25 minutes | 85-90% | rdd.edu.iq |
Derivatization Strategies for this compound Ligands
The versatility of salicylaldehyde imines as ligands stems from the ability to systematically modify their structure. Derivatization can be targeted at either the salicylaldehyde aromatic ring or the substituent attached to the imine nitrogen, allowing for fine-tuning of the ligand's steric and electronic properties.
The synthesis of these derivatives often starts with a substituted phenol, which is then formylated to introduce the aldehyde group ortho to the hydroxyl group. google.com Alternatively, chemical transformations can be performed on the aromatic ring of salicylaldehyde itself or its derivatives. google.com Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -NO2) can be placed at various positions (typically 3, 4, or 5) on the benzene (B151609) ring. mdpi.commdpi.com These substituents can alter the strength of the intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen, a key feature of these compounds. acs.orgresearchgate.net For instance, studies have shown that introducing substituents can modulate the pKa of the iminium ion and the stability of the imine itself. researchgate.net
The chemical nature of the group attached to the imine nitrogen atom plays a crucial role in defining the coordination geometry and properties of the final ligand. This moiety is derived from the primary amine used in the initial condensation reaction. By varying the amine, a vast library of this compound ligands can be generated.
The R group on the nitrogen can be a simple alkyl or aryl group, or it can contain additional functional groups capable of coordination. rdd.edu.iqacs.org For example, using diamines like o-phenylenediamine can lead to the formation of bidentate or tetradentate ligands capable of binding to a metal center at two or more sites. rdd.edu.iq Similarly, incorporating moieties like benzimidazole (B57391) provides additional nitrogen donor atoms for complexation. mdpi.com The steric bulk of the substituent on the imine nitrogen can also be strategically increased to control the coordination environment around a metal center, which can influence the catalytic activity of the resulting metal complex. mdpi.com
Incorporation into Polymeric and Dendritic Architectures
Salicylaldehyde imines serve as versatile building blocks for the construction of complex macromolecular structures, including polymers and dendrimers. Their facile formation, inherent coordination ability with metal ions, and responsive nature make them ideal for creating functional materials.
The integration of this compound units can be achieved through two primary strategies: polymerization of monomers containing the imine linkage, or post-functionalization of existing polymers and dendrimers. For instance, this compound-based titanium complexes, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are effective catalysts for ethylene (B1197577) polymerization. xdhg.com.cnenpress-publisher.com The electronic properties of the imine ligand, modified by substituents, can tune the catalytic activity and the properties of the resulting polyethylene (B3416737), including its molecular weight. xdhg.com.cn Research has shown that increasing the number of fluorine substituents on the imine's benzene ring can lead to the production of ultra-high molecular weight polyethylene (UHMWPE). xdhg.com.cn
A common approach involves the modification of natural or synthetic polymers. Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be readily functionalized by reacting its primary amine groups with salicylaldehyde or its derivatives. dergipark.org.trdergipark.org.trredalyc.org This Schiff base condensation reaction transforms chitosan into a new material with altered physicochemical properties, such as reduced water solubility and enhanced thermal stability. dergipark.org.tr These modified chitosan films have potential applications as protective layers for medical devices. dergipark.org.tr
Dendrimers, with their well-defined, hyperbranched structures, provide a unique scaffold for this compound functionalization. Carbosilane, poly(propylene-imine) (PPI), and poly(amidoamine) (PAMAM) dendrimers with terminal amine groups are often used as starting materials. nih.govresearchgate.netnih.gov The Schiff base condensation with salicylaldehyde grafts these chromophoric units onto the dendrimer periphery. nih.govresearchgate.net This functionalization is critical for applications such as creating metallodendrimers for catalysis or anticancer agents, where the imine units act as chelating sites for metal ions like ruthenium. nih.gov Furthermore, combining these architectures, such as by creating composites of salicylaldehyde-tailored PAMAM dendrimers and chitosan, has been shown to produce effective adsorbents for heavy metal ions like Hg(II) from aqueous solutions. nih.gov
The table below summarizes various approaches to incorporating salicylaldehyde imines into macromolecular structures.
Table 1: this compound-Based Polymeric and Dendritic Systems
| Macromolecular System | Building Blocks | Synthetic Method | Key Findings/Applications |
|---|---|---|---|
| Polyethylene | Ethylene, this compound-Titanium Complex, MAO | Catalytic Polymerization | Ligand structure influences catalytic activity and produces polymers from high-density to ultra-high molecular weight polyethylene (UHMWPE). xdhg.com.cnenpress-publisher.com |
| Chitosan-Imine Films | Chitosan, Salicylaldehydediol | Grafting (Imine Condensation) | Creates mechanically resistant films with low water solubility and swelling ratios; potential for protective coatings. dergipark.org.tr |
| Carbosilane Metallodendrimers | Amine-terminated Carbosilane Dendrimers, Salicylaldehyde, Ruthenium Precursor | Peripheral Functionalization & Metallation | Synthesis of organometallic dendrimers with significant cytotoxic activities against human cancer cell lines. nih.gov |
| PPI Dendrimers | Amine-terminated PPI Dendrimers, 4-(4′-ethoxybenzoyloxy)salicylaldehyde | Peripheral Functionalization | Functional chromophoric groups exist in enol and keto tautomeric forms, influencing the optical properties of the dendrimer. researchgate.net |
| PAMAM/Chitosan Composites | PAMAM Dendrimers, Salicylaldehyde, Chitosan | Grafting & Composite Formation | Creates efficient adsorbents for the removal of aqueous Hg(II), with adsorption dominated by film diffusion and monolayer behavior. nih.gov |
Chemo- and Regioselective Synthesis of Advanced this compound Systems
The development of selective synthetic methods is crucial for accessing structurally complex and functionally sophisticated this compound systems. Control over chirality (enantioselectivity) and the specific reaction pathway (chemo- and regioselectivity) enables the creation of molecules for specialized applications, particularly in asymmetric catalysis and materials science.
Chiral salicylaldehyde imines are paramount as ligands in asymmetric catalysis. Their synthesis typically involves the condensation of salicylaldehyde (or its derivatives) with a non-racemic chiral amine. The stereochemical information from the amine is transferred to the resulting imine ligand.
A systematic approach involves reacting salicylaldehydes with chiral amino alcohols. For example, enantiomerically pure 1-amino-2-indanols are common chiral synthons. nih.gov The condensation reaction with various substituted salicylaldehydes proceeds readily, often at room temperature in a suitable solvent like ethanol or diethyl ether, to yield the corresponding chiral salicylimines. nih.gov The stability of these imines is thermodynamically favored over potential cyclized oxazolidine (B1195125) structures, ensuring the isolation of the desired chiral ligand. nih.gov
More complex chiral architectures can be achieved through dynamic covalent chemistry. In one example, a regioselective and enantioselective synthesis of an unsymmetric (C1) chiral macrocycle was accomplished. acs.orgnih.gov This was achieved by reacting an unsymmetric chiral dialdehyde, which contained a salicylaldehyde unit, with the unsymmetric chiral diamine, lysine (B10760008). The dynamic nature of imine bond formation allows for thermodynamic control, leading to the desired macrocycle with enhanced enantioselectivity, particularly in the presence of Zn(II) ions. acs.orgnih.gov
Table 2: Examples of Chiral this compound Synthesis
| Chiral Amine Source | Salicylaldehyde Derivative | Synthetic Approach | Resulting Chiral Structure |
|---|---|---|---|
| (1R,2S)-1-Amino-2-indanol | Substituted Salicylaldehydes | Direct Condensation | Chiral Schiff base ligands with defined stereochemistry. nih.gov |
Tandem (or domino) and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity in a single synthetic operation. These processes allow for the formation of multiple chemical bonds sequentially without isolating intermediates, saving time, resources, and reducing waste. Salicylaldehyde and its in-situ formed imines are valuable participants in such transformations.
Tandem Reactions: Organocatalysis has enabled powerful tandem reactions involving salicylaldehyde derivatives. For instance, a domino oxa-Michael–aldol reaction between salicylaldehydes and α,β-unsaturated aldehydes, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, produces chiral chromenes in high yields and excellent enantioselectivities (up to 99% ee). beilstein-journals.org A related sequence, the domino oxa-Michael/aza-Baylis–Hillman reaction, occurs between salicyl-N-tosylimines and aldehydes to create functionalized chromene derivatives. beilstein-journals.org
Multicomponent Reactions (MCRs): Salicylaldehyde is a frequent component in MCRs due to its bifunctional nature, containing both a nucleophilic hydroxyl group and an electrophilic aldehyde. beilstein-journals.org
Three-Component Reactions: A one-pot, three-component reaction of 4-hydroxythiocoumarin, a salicylaldehyde, and a trans-β-nitrostyrene can produce complex thieno[2,3-b]chromen-4-one derivatives bearing a pendant imine group. rsc.org This process is highly regioselective and involves a Michael addition followed by intramolecular cyclization and Schiff base formation. rsc.org Another three-component reaction involving salicylaldehyde, an amine, and a boronic acid is known as the Petasis reaction, which is a powerful tool for synthesizing highly functionalized amines. acs.org
Four- and Five-Component Reactions: The complexity can be increased further. A four-component approach engaging ninhydrin, tryptamine, an acetylenic ester, and an alcohol can proceed via a Pictet-Spengler/Michael addition/nucleophilic addition sequence. rsc.org When salicylaldehyde is involved in MCRs, it can lead to novel heterocyclic systems. The condensation of salicylaldehyde, 1-methyl-4-piperidone, and methylamine (B109427) (in a 2:1:excess ratio) was found to form a previously unknown polyheterocyclic epiminopyridobenzoxazocine structure, effectively constituting a five-component reaction from three reagents. researchgate.net
These advanced reactions underscore the utility of salicylaldehyde imines and their precursors in the rapid and efficient construction of diverse and complex molecular scaffolds.
Table 3: Tandem and Multicomponent Reactions Involving Salicylaldehyde/Imines
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Tandem oxa-Michael-aldol | Salicylaldehyde, α,β-Unsaturated aldehyde | Chiral Prolinol Ether | Chiral Chromenes. beilstein-journals.org |
| Three-Component MCR | 4-Hydroxythiocoumarin, Salicylaldehyde, trans-β-Nitrostyrene | Base-promoted | Thieno[2,3-b]chromen-4-ones. rsc.org |
| Three-Component MCR (Petasis) | Salicylaldehyde, Amine, Boronic Acid | Heat (Toluene) | Highly functionalized allylic amines. acs.org |
| Three-Component MCR | Salicylaldehyde, Ninhydrin, Benzylamine, 4-hydroxy-6-methyl-2H-pyran-2-one | Et3N | Coumarin-appended Indenopyrroles. rsc.org |
| "Five-Component" Condensation | Salicylaldehyde, 1-Methyl-4-piperidone, Methylamine | Ethanol, Room Temp. | Polyheterocyclic Epiminopyridobenzoxazocine. researchgate.net |
Comprehensive Spectroscopic and Structural Elucidation of Salicylaldehyde Imine Systems
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a primary tool for identifying the functional groups present in a molecule. For salicylaldehyde (B1680747) imines, it provides direct evidence of the crucial imine bond formation and the persistence of the hydroxyl group.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the synthesis of salicylaldehyde imines by monitoring the appearance and disappearance of specific vibrational bands. The most definitive evidence for the formation of a salicylaldehyde imine is the emergence of a distinct absorption band corresponding to the stretching vibration of the imine (C=N) bond. chemijournal.com This band typically appears in the 1650–1585 cm⁻¹ region of the spectrum. chemijournal.comnih.govasianpubs.org For instance, the Schiff base derived from salicylaldehyde and aniline (B41778) shows a sharp peak at 1625 cm⁻¹, confirming the presence of the imine linkage. chemijournal.com The disappearance of the strong carbonyl (C=O) stretching band of the parent salicylaldehyde, usually found around 1700 cm⁻¹, further corroborates the successful condensation reaction. chemijournal.com
Another key feature in the FT-IR spectra of these compounds is the broad absorption band for the phenolic hydroxyl (O-H) group, which is typically observed around 3400 cm⁻¹. chemijournal.commdpi.com The persistence of this band indicates that the hydroxyl group remains intact. Its broad nature often suggests involvement in strong intramolecular hydrogen bonding with the imine nitrogen atom (O-H···N), a characteristic structural feature of these systems. tishreen.edu.syrdd.edu.iqresearchgate.net
Table 1: Characteristic FT-IR Absorption Frequencies for Salicylaldehyde Imines
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Imine | C=N Stretch | 1650 - 1585 | chemijournal.comnih.govasianpubs.orgresearchgate.net |
| Hydroxyl | O-H Stretch (H-bonded) | ~3400 (broad) | chemijournal.commdpi.com |
| Aromatic C-H | C-H Stretch | 3100 - 2900 | chemijournal.comnih.gov |
| Aldehyde (reactant) | C=O Stretch | ~1700 | chemijournal.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy offers a more profound insight into the molecular structure by mapping the chemical environment and connectivity of individual protons and carbon atoms.
Proton (¹H) NMR spectroscopy is a powerful technique for confirming the structure of salicylaldehyde imines in solution. The formation of the imine is unequivocally identified by the appearance of a singlet signal for the azomethine or imine proton (-CH=N-). chemijournal.com This signal is characteristically found in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm. chemijournal.comresearchgate.netchemistryjournal.net For example, the imine proton in the product of salicylaldehyde and p-toluidine (B81030) appears as a singlet at δ 8.777 ppm. chemistryjournal.net The successful reaction is also confirmed by the disappearance of the aldehyde proton (-CHO) signal from the starting salicylaldehyde, which typically resonates at a much lower field, around δ 10.2 ppm. researchgate.net
A second distinctive feature is the signal for the phenolic hydroxyl (-OH) proton. Due to strong intramolecular hydrogen bonding with the imine nitrogen, this proton is significantly deshielded and appears as a broad singlet at a very low field, often in the δ 11.0 to 14.0 ppm range. tishreen.edu.syccspublishing.org.cncdnsciencepub.com The aromatic protons of the salicylaldehyde ring typically produce a series of multiplets between δ 6.5 and 7.5 ppm. chemijournal.comchemistryjournal.net
Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Salicylaldehyde Imines
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Source(s) |
|---|---|---|---|
| Phenolic (-OH) | 11.0 - 14.0 | Singlet (broad) | tishreen.edu.syccspublishing.org.cncdnsciencepub.com |
| Imine (-CH=N-) | 8.0 - 9.0 | Singlet | chemijournal.comresearchgate.netchemistryjournal.netcdnsciencepub.com |
| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet | chemijournal.comchemistryjournal.net |
| Aldehyde (-CHO) (reactant) | ~10.2 | Singlet | researchgate.net |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in the structure gives a distinct signal. savemyexams.com The most diagnostic signal in the ¹³C NMR spectrum of a this compound is that of the imine carbon (-C=N-), which resonates in the downfield region around δ 160-165 ppm. chemijournal.comresearchgate.net The formation of the imine is further confirmed by the absence of the aldehyde carbonyl carbon signal of the starting material, which appears at approximately δ 190 ppm. researchgate.net
The carbon atoms of the aromatic ring are observed in the typical range of δ 110-150 ppm. chemijournal.comnih.gov The carbon atom attached to the phenolic hydroxyl group (C-OH) is also found in this region but can be identified based on its specific chemical shift and through 2D NMR techniques.
Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Salicylaldehyde Imines
| Carbon | Typical Chemical Shift (ppm) | Source(s) |
|---|---|---|
| Imine (-C =N-) | 160 - 165 | chemijournal.comresearchgate.net |
| Aromatic (Ar-C) | 110 - 150 | chemijournal.comnih.gov |
| Aldehyde (-C HO) (reactant) | ~190 | researchgate.net |
Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for more complex this compound derivatives.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org In a this compound, a COSY spectrum would show cross-peaks between the coupled protons on the aromatic ring, allowing for their sequential assignment. scielo.br
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with the carbon atoms to which they are directly attached (¹J C-H coupling). youtube.com An HSQC spectrum is crucial for definitively linking proton signals to their corresponding carbon signals. For instance, it would show a correlation peak between the imine proton signal (e.g., at δ ~8.5 ppm) and the imine carbon signal (e.g., at δ ~162 ppm), confirming the assignment of both.
DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D technique itself, DEPT experiments (like DEPT-135) are often run alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ carbons. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. This is particularly useful for identifying the nature of substituents attached to the imine nitrogen.
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of salicylaldehyde imines. These properties are governed by the conjugated π-electron system that extends across the aromatic ring and the imine bond. chemistryjournal.net
The UV-Vis absorption spectra of salicylaldehyde imines typically show intense absorption bands in the UV and visible regions, corresponding to π→π* and n→π* electronic transitions. For example, certain derivatives exhibit maximum absorption wavelengths (λmax) between 413 nm and 455 nm. ccspublishing.org.cn The formation of the imine bond from the aldehyde and amine precursors leads to the appearance of these characteristic bands, confirming the creation of the conjugated system. chemistryjournal.net
Many salicylaldehyde imines are also fluorescent, meaning they emit light after absorbing it. This property is often linked to an excited-state intramolecular proton transfer (ESIPT) from the phenolic oxygen to the imine nitrogen. tishreen.edu.sy The emission spectra can be sensitive to the molecular environment and interactions. For instance, one derivative was found to have a fluorescence emission maximum at 519 nm. ccspublishing.org.cn The fluorescence quantum yield has been observed to increase significantly upon the formation of the imine from its non-fluorescent precursors. mdpi.com The fluorescence can also be quenched or enhanced by the presence of metal ions, making these compounds useful as fluorescent sensors. asianpubs.orgccspublishing.org.cn
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic structure of this compound systems. The electronic absorption spectra of these compounds are characterized by distinct bands corresponding to various electronic transitions within the molecule. Typically, salicylaldehyde imines exhibit absorption bands in the range of 280–470 nm. researchgate.net
The bands observed around 280–320 nm are generally assigned to π→π* transitions occurring within the aromatic rings of the salicylaldehyde and the amine precursor. researchgate.net Another significant absorption band, appearing between 420–470 nm, is attributed to the n→π* transition of the imine (C=N) group. researchgate.net The presence and position of these bands confirm the formation of the Schiff base.
The electronic spectra of salicylaldehyde imines can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. For instance, in some derivatives, intramolecular hydrogen bonding between the hydroxyl group of the salicylaldehyde moiety and the imine nitrogen atom leads to the formation of a six-membered pseudo-ring, which can affect the electronic transitions. This interaction can lead to tautomerism between the enol-imine and keto-amine forms, each having distinct spectroscopic signatures. researchgate.nettishreen.edu.sy
Studies on various this compound derivatives have provided detailed insights into their electronic properties. For example, the UV-Vis spectra of imines derived from salicylaldehyde and phenylene diamines show transitions related to the hydrogen bonding and π→π* transitions of the aldehyde and azomethine groups. rdd.edu.iq Similarly, salicylaldehyde thiosemicarbazones have been characterized by their UV-Vis spectra, with experimental results often validated by theoretical calculations using methods like Density Functional Theory (DFT). nih.gov
The complexation of salicylaldehyde imines with metal ions also significantly alters their UV-Vis spectra. The coordination of the imine nitrogen and the phenolic oxygen to a metal center can cause shifts in the absorption bands, providing evidence of complex formation. chemmethod.com These shifts are indicative of the electronic interactions between the ligand and the metal ion.
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound/Complex | Solvent | λmax (nm) | Assignment | Reference |
| This compound Derivative | N/A | 280-320 | π→π* (aromatic ring) | researchgate.net |
| This compound Derivative | N/A | 420-470 | n→π* (C=N group) | researchgate.net |
| [Cu2(SB)2(H2O)2] | N/A | N/A | N/A | hilarispublisher.com |
| Salicylaldehyde-p-toluidine Schiff base | THF | N/A | N/A | chemistryjournal.net |
| Salicylaldehyde thiosemicarbazones (1-6) | N/A | N/A | N/A | nih.gov |
| Imines from salicylaldehyde and o,m,p-phenylene diamine | N/A | N/A | π→π* | rdd.edu.iq |
| Salicyl-Glycine Schiff Base | Methanol (B129727) | 400 | C=N imine bond | mdpi.com |
| Receptors 1 and 2 | DMSO | N/A | N/A | cdnsciencepub.com |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful technique for investigating the photophysical properties of this compound systems, including processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com Many salicylaldehyde imines are fluorescent, and their emission properties can be modulated by structural modifications and environmental factors.
The fluorescence of these compounds often arises from the keto-enamine tautomer formed after ESIPT from the phenolic hydroxyl group to the imine nitrogen in the excited state. researchgate.net This process can lead to a large Stokes shift, which is advantageous in fluorescence sensing applications as it minimizes self-absorption and background interference. researchgate.net
The emission spectra of salicylaldehyde imines are sensitive to solvent polarity. For example, an increase in solvent polarity can cause a red shift in the emission band, indicating a larger dipole moment in the excited state compared to the ground state, which is characteristic of intramolecular charge transfer (ICT) processes. researchgate.net
The introduction of different substituents on the salicylaldehyde or the amine moiety can significantly influence the fluorescence quantum yield and emission wavelength. For instance, salicylaldimines with benzoheterocyclic substituents have been shown to exhibit solely local emissive behavior, in contrast to the dual emission often observed in typical salicylaldimines. researchgate.net
Furthermore, the coordination of metal ions to salicylaldehyde imines can either enhance or quench their fluorescence. This property is widely exploited for the development of fluorescent chemosensors for metal ion detection. chemistryjournal.netmdpi.com For example, some salicylaldehyde-based Schiff bases exhibit a "turn-on" fluorescence response upon binding to specific metal ions like Al³⁺, which can be attributed to the chelation-enhanced fluorescence (CHEF) effect and the inhibition of C=N isomerization. mdpi.com
Table 2: Fluorescence Emission Data for Selected this compound Systems
| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Findings | Reference |
| Imine 1 (crystal I) | 400 | 520 | Exhibits photochromism and fluorescence quenching. | acs.org |
| Imine 1 (amorphous) | 400 | 533 | Shows fluorescence. | acs.org |
| Imine 1 (crystal II) | 400 | 537 | Shows enhanced fluorescence. | acs.org |
| Ligand L1 | 340-370 | 481 | Fluorescent. | iosrjournals.org |
| Complex CuL1 | 340-370 | 424 | Decreased fluorescence intensity due to quenching. | iosrjournals.org |
| Salicylaldehyde-based sensor (QP) | N/A | N/A | 'Turn on' fluorescence for fluoride (B91410) detection via ESPT. | researchgate.net |
| Salicylaldehyde-p-toluidine Schiff base | N/A | N/A | Emission assigned to (π→π*) intraligand fluorescence. | chemistryjournal.net |
| 5-methyl salicylaldehyde Schiff base probes (3a, 3b) | N/A | 508, 509 | Enhanced fluorescence upon Al³⁺ binding. | mdpi.com |
Advanced X-ray Diffraction Techniques for Solid-State Structures
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions
Single Crystal X-ray Diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of this compound compounds in the solid state. It provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and electronic properties.
SCXRD studies have confirmed the characteristic structural features of salicylaldehyde imines, such as the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O-H···N). acs.orgscirp.org This interaction leads to the formation of a stable six-membered pseudo-ring and influences the planarity of the molecule. acs.org
The technique has been used to elucidate the structures of a wide variety of this compound derivatives and their metal complexes. For instance, the crystal structures of imines derived from salicylaldehyde and substituted anilines have been determined, revealing details about their molecular configuration and crystal packing. acs.orgacs.org In metal complexes, SCXRD provides direct evidence of the coordination of the imine ligand to the metal center through the nitrogen and oxygen donor atoms. aip.orgaip.org It also reveals the coordination geometry around the metal ion, which can be, for example, square planar or octahedral. chemmethod.comscirp.org
Furthermore, SCXRD analysis is vital for studying intermolecular interactions in the crystal lattice, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions play a significant role in the packing of the molecules in the crystal and can influence the material's bulk properties. acs.orgmdpi.com
Table 3: Selected SCXRD Data for this compound Compounds
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| (E)-4-methyl-2-((o-tolylimino)methyl)phenol (1) | Orthorhombic | P2₁2₁2₁ | C8–N1: 1.291(3), N1–C7: 1.429(3) | N/A | acs.orgnih.gov |
| (E)-2-(((4-methoxybenzyl)imino)methyl)-4-methylphenol (2) | Orthorhombic | P2₁2₁2₁ | N1–C9: 1.469(3), N1–C8: 1.270(3) | N/A | acs.org |
| Nickel(II) bis-salicylaldehyde-imine | N/A | N/A | Ni-O: 1.92±0.07, Ni-N: 1.94±0.05 | O-Ni-N: 93±3 | aip.orgaip.org |
| Salicyl-Glycine Schiff Base (1a) | N/A | N/A | N1-C7: 1.287(2) | N/A | mdpi.com |
| Salicyl-Glycine Schiff Base (1b) | N/A | N/A | N1-C7: 1.301(5) | N/A | mdpi.com |
| (E)-2-methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) | N/A | N/A | N/A | Dihedral angle between rings: 39.5(9) | acs.org |
| (E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) | N/A | N/A | O1–C1: 1.325(4), N1–C11: 1.286(4) | N/A | acs.org |
Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (XRD) is a valuable technique for the analysis of the crystalline phases of this compound systems. While SCXRD provides detailed structural information from a single crystal, powder XRD is used to analyze polycrystalline materials, providing information about the crystalline structure, phase purity, and crystallite size.
Powder XRD patterns are unique to each crystalline compound and serve as a fingerprint for identification. The technique is often used to confirm the formation of the desired product in the synthesis of salicylaldehyde imines and their metal complexes, and to check for the presence of any crystalline impurities. iosrjournals.org For instance, in the synthesis of metal complexes, powder XRD can be used to verify that the product is a new crystalline phase and not just a physical mixture of the starting materials.
The technique is also useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and powder XRD is a key tool for identifying and characterizing them. mdpi.com
In some studies, powder XRD data is used in conjunction with other characterization techniques to build a comprehensive understanding of the material's structure. For example, it can be used to confirm the crystallinity of materials that are also analyzed by techniques such as scanning electron microscopy (SEM) and thermogravimetric analysis (TGA).
While detailed structural refinement from powder XRD data can be more complex than from single-crystal data, it is a crucial technique for the routine characterization of crystalline this compound materials.
Thermal Analysis and Mass Spectrometry
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely employed to study the thermal stability and decomposition behavior of this compound compounds and their metal complexes. scirp.orgresearchgate.net
TGA thermograms provide valuable information about the decomposition stages of a compound, the temperature ranges at which these stages occur, and the mass loss associated with each stage. mdpi.com This information can be used to infer the composition of the compound, for example, by identifying the loss of solvent molecules, ligands, or other fragments. hilarispublisher.com
For this compound metal complexes, TGA can help to determine whether water molecules are coordinated to the metal ion or are present as lattice water. Coordinated water molecules are typically lost at higher temperatures than lattice water. scirp.org
The thermal stability of this compound complexes is an important property, particularly for applications where they might be exposed to high temperatures. TGA can be used to compare the thermal stabilities of different complexes. For instance, studies have shown that the thermal stability of metal complexes derived from salicylaldehyde and alkylamines can vary depending on the metal ion. researchgate.net
In some cases, TGA is coupled with other techniques like Differential Thermal Analysis (DTA) and Mass Spectrometry (MS) (TG-DTA-MS) to provide more detailed information about the decomposition process, including whether the decomposition is exothermic or endothermic and the identity of the gaseous products evolved. akjournals.comakjournals.com
Table 4: TGA Data for Selected this compound Complexes
| Complex | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |
| Co(III)L | 3 | 150-799 | 33.27 (salicylaldehyde), 38.19 (methionine) | Metal oxide | scirp.org |
| [Mn(II)L] | 3 | 166-708 | 45.96 (methionine), 24.66 (salicylaldehyde) | N/A | scirp.org |
| Ln(III) complexes with bis-(salicylaldehyde)-1,3-propylenediimine | 2 | up to ~1000 | N/A | Ln₂O₃, Tb₄O₇, Pr₆O₁₁ | researchgate.net |
| Cu(II) complex C1 | 4 | 150-450 | N/A | N/A | mdpi.com |
| N,N′-bis(5-trifluoromethoxysalicylaldehyde)phenylenediiminatocopper(II) | 3 | 440-1200 | 14.1 (two OCN groups) | Metallic Cu | akjournals.com |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and their metal complexes, providing crucial evidence for structural confirmation. This soft ionization method is particularly well-suited for these systems as it typically generates intact molecular ions or protonated molecules, allowing for precise mass determination with minimal fragmentation. The resulting mass-to-charge ratio (m/z) is compared with the theoretically calculated value for the proposed chemical formula, and a close match corroborates the identity of the synthesized compound. acs.orgcdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) coupled with ESI is frequently employed to obtain highly accurate mass measurements, often to four decimal places. This precision allows for the unambiguous determination of elemental compositions. For instance, in the characterization of novel this compound derivatives containing a pyridinium (B92312) salt, HRMS was used to confirm their structures. The observed mass for the molecular ion [C₁₉H₁₇O₃N₄]⁺ was found to be 349.1297, which is in excellent agreement with the theoretical value of 349.1301. cdnsciencepub.com Similarly, another derivative, [C₁₉H₁₆O₅N₅]⁺, showed a measured m/z of 394.1149 against a calculated value of 394.1151. cdnsciencepub.com
The utility of ESI-MS extends to the analysis of metal complexes, where it can confirm the coordination of the metal ion to the this compound ligand. Studies on dinuclear copper(II) complexes with Schiff bases derived from salicylaldehyde and 2-aminophenol (B121084) have shown molecular ion peaks corresponding to the entire complex, such as a peak at m/z 584 for [Cu₂(SB)₂(H₂O)₂]⁺. dergipark.org.tr In some cases, the isotopic distribution pattern of the metal ion can also be observed, further confirming its presence in the complex. dergipark.org.tr
While ESI is a soft ionization technique, fragmentation can be induced, and the resulting patterns provide valuable structural information. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways. For many salicylaldehyde Schiff bases, the molecular ion peak is the most abundant (the base peak). However, in derivatives with ortho-substituents on the aniline ring, a common fragmentation pathway involves the loss of the substituent (X), leading to a prominent [M-X]⁺ peak. dergipark.org.trdergipark.org.tr For example, a study on 21 different substituted salicylaldehyde imines showed that the base peak for ortho-substituted compounds was consistently observed at an m/z corresponding to the loss of the ortho group. dergipark.org.trdergipark.org.tr
Table 1: Representative ESI-MS Data for this compound Systems
| Compound/Fragment Formula | Compound Name/Description | Calculated m/z | Observed m/z | Ion Type | Reference |
|---|---|---|---|---|---|
| C₁₉H₁₇O₃N₄ | Receptor 1 (this compound derivative) | 349.1301 | 349.1297 | [M]⁺ | cdnsciencepub.com |
| C₁₉H₁₆O₅N₅ | Receptor 2 (this compound derivative) | 394.1151 | 394.1149 | [M]⁺ | cdnsciencepub.com |
| C₁₃H₁₂O₂N | 1-(3-formyl-4-hydroxybenzyl) pyridin-1-ium | 214.0863 | 214.0867 | [M]⁺ | cdnsciencepub.com |
| C₂₂H₂₂N₂O₄Co | Cobalt(II) complex with Schiff base H₂L | - | 503.1421 | [M-H]⁻ | acs.org |
| C₃₄H₃₈N₄O₄Cu | Copper(II) complex with 2-[(4-(diethylamino)-2-hydroxybenzylidene)amino)]phenol | 630.248 | - | [M] |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized this compound ligand or its metal complex. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), it is possible to confirm the purity and stoichiometric composition of the compound. redalyc.orgrjpbcs.com The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. A strong correlation between the found and calculated values, typically within a ±0.4% margin, provides robust support for the assigned structure and confirms the successful synthesis of the target molecule. scirp.org
This method is particularly critical in coordination chemistry for establishing the metal-to-ligand ratio in this compound complexes. For example, elemental analysis data can differentiate between a 1:1, 1:2, or other stoichiometric relationships between the metal center and the Schiff base ligands. scirp.org In a study of a Schiff base derived from 4-diethylamino-2-hydroxybenzaldehyde and o-aminophenol and its transition metal complexes, elemental analysis confirmed a 2:1 ligand-to-metal ratio for the Co(II), Ni(II), Cu(II), and Zn(II) complexes. For the ligand (C₁₇H₂₀N₂O₂), the calculated values were C, 71.81%; H, 7.09%; N, 9.85%, while the found values were C, 71.79%; H, 7.04%; N, 9.85%. For the corresponding [Co(L)₂] complex, the calculated values (C, 65.27%; H, 6.12%; N, 8.95%) were in close agreement with the found values (C, 65.19%; H, 6.07%; N, 8.91%).
Similarly, the synthesis of Schiff bases from salicylaldehyde and various amino acids, followed by complexation with Co(II), utilized elemental analysis to confirm the formation of [ML₂] type complexes. scirp.org The data consistently show that the experimental percentages of C, H, and N align with the theoretical values for a 1:2 metal-to-ligand stoichiometry. scirp.org Any significant deviation between the calculated and found values may suggest the presence of impurities, unreacted starting materials, or solvent molecules (like water) within the crystal lattice, which would then require further purification or characterization steps. rsc.org
Table 2: Elemental Analysis Data for Representative this compound Ligands and Metal Complexes
| Compound Formula | Analysis | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| C₁₇H₂₀N₂O₂ (Ligand) | C | 71.81 | 71.79 | |
| H | 7.09 | 7.04 | ||
| N | 9.85 | 9.85 | ||
| [Co(C₁₇H₁₉N₂O₂)₂] | C | 65.27 | 65.19 | |
| H | 6.12 | 6.07 | ||
| N | 8.95 | 8.91 | ||
| [Ni(C₁₇H₁₉N₂O₂)₂] | C | 65.30 | 65.28 | |
| H | 6.12 | 6.06 | ||
| N | 8.96 | 8.81 | ||
| C₁₂H₁₅NO₄ (Valine Schiff Base) | C | 60.75 | 60.44 | scirp.org |
| H | 6.37 | 6.12 | ||
| N | 5.90 | 5.69 | ||
| [Co(C₁₂H₁₄NO₄)₂] | C | 54.24 | 54.01 | scirp.org |
| H | 5.31 | 5.11 | ||
| N | 5.27 | 5.03 |
Coordination Chemistry of Salicylaldehyde Imine Ligands with Metal Centers
Design Principles of Salicylaldehyde (B1680747) Imine Ligands for Metal Complexation
The design of salicylaldehyde imine ligands is a cornerstone of modern coordination chemistry, allowing for the precise tuning of the properties of resulting metal complexes. The key to this versatility lies in the modular nature of their synthesis, which enables systematic modifications to the ligand framework. acs.org By carefully selecting the salicylaldehyde and amine precursors, chemists can control the denticity, the set of donor atoms, and the steric and electronic environment around the metal center. enpress-publisher.commdpi.com
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. byjus.com Salicylaldehyde imines can be designed to be bidentate, tridentate, tetradentate, or even polydentate, depending on the number and arrangement of coordinating groups in the amine precursor. tandfonline.comresearchgate.net This leads to a variety of donor atom sets that chelate the metal ion, with the phenolate (B1203915) oxygen and imine nitrogen being the fundamental coordinating sites. dergipark.org.tr
Common donor atom sets include:
N2O2: These tetradentate ligands are typically formed from the condensation of two equivalents of salicylaldehyde with a diamine, such as ethylenediamine, resulting in the well-known salen-type ligands. acs.orgmdpi.com The two imine nitrogens and two phenolate oxygens create a stable, often square-planar, coordination environment. acs.orgdergipark.org.tr These ligands are crucial in stabilizing various metal ions and have been extensively studied with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). dergipark.org.trdergipark.org.tr
ONO: Tridentate ligands with an ONO donor set are commonly synthesized by condensing one molecule of salicylaldehyde with an amino alcohol (like 2-aminophenol (B121084) or ethanolamine) or a similar molecule containing an additional oxygen donor. nih.govresearchgate.net These ligands coordinate to the metal center via the phenolate oxygen, the imine nitrogen, and the third oxygen atom from the amine backbone, forming stable five- or six-membered chelate rings. researchgate.netresearchgate.net
NSO: By using an aminothiol (B82208) or o-aminothiophenol as the amine precursor, tridentate ligands with an NSO donor set can be prepared. nih.govrsc.org The coordination involves the imine nitrogen, the phenolate oxygen, and the sulfur atom, which acts as a soft donor. This combination of hard (O), borderline (N), and soft (S) donors allows for the complexation of a wide range of metal ions.
| Donor Set | Denticity | Typical Precursors | Example Ligand Type | Coordinating Atoms |
|---|---|---|---|---|
| N2O2 | Tetradentate | Salicylaldehyde (2 eq.) + Diamine (e.g., ethylenediamine) | Salen | 2 Imine Nitrogen, 2 Phenolate Oxygen acs.orgmdpi.com |
| ONO | Tridentate | Salicylaldehyde + Amino alcohol (e.g., 2-aminophenol) | Salicylidene-2-aminophenol | 1 Imine Nitrogen, 1 Phenolate Oxygen, 1 Alcoholic/Phenolic Oxygen nih.govajrconline.org |
| NSO | Tridentate | Salicylaldehyde + Aminothiol (e.g., o-aminothiophenol) | Salicylidene-2-aminothiophenol | 1 Imine Nitrogen, 1 Phenolate Oxygen, 1 Thiolate Sulfur nih.gov |
The properties of this compound complexes can be finely tuned by introducing various substituents onto the salicylaldehyde or amine fragments. enpress-publisher.com These substitutions exert significant steric and electronic effects, influencing the stability, geometry, and reactivity of the final metal complex. researchgate.netrsc.org
Electronic Effects: Placing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or t-butyl on the salicylaldehyde ring increases the electron density on the phenolate oxygen. This enhances its donor capacity and can stabilize higher oxidation states of the metal center. tandfonline.comnih.gov Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or chloro (-Cl) decrease the electron density, making the ligand a weaker donor but potentially increasing the acidity of coordinated groups. tandfonline.comresearchgate.net These electronic modulations can influence the redox potential of the metal center and the catalytic activity of the complex. researchgate.net
Steric Effects: The introduction of bulky substituents, such as t-butyl groups, ortho to the phenolic hydroxyl group or on the amine backbone, creates steric hindrance around the metal center. enpress-publisher.comresearchgate.net This steric crowding can influence the coordination geometry, prevent the formation of undesired oligomers, and control the access of substrates to the metal's active site in catalytic applications. enpress-publisher.comresearchgate.net For instance, increasing the steric bulk on the ligand can lead to lower coordination numbers or distorted geometries. researchgate.net
Synthesis and Structural Diversity of this compound Metal Complexes
The synthesis of this compound metal complexes is generally straightforward. The most common method involves the condensation of the aldehyde and amine precursors, often in an alcohol solvent, to form the Schiff base ligand. recentscientific.com The metal salt is then added to this solution, leading to in-situ complexation. tandfonline.com Alternatively, the ligand can be isolated first and then reacted with the metal salt. researchgate.net Template synthesis, where the metal ion is present during the condensation reaction, is also a powerful method, particularly for forming specific structures like macrocycles or preventing double condensation on diamines. mdpi.comresearchgate.net
This compound ligands form stable complexes with a wide array of transition metals due to the favorable chelate effect and the compatibility of the N,O-donor set with these metals. tandfonline.comtandfonline.com
Copper (Cu): Copper(II) complexes of salicylaldimines are among the most studied, often exhibiting square-planar or distorted square-planar geometries. conscientiabeam.comaip.org They have been synthesized with bidentate, tridentate, and tetradentate (N2O2) ligands. researchgate.netscirp.orgbohrium.com
Nickel (Ni): Nickel(II) complexes show remarkable structural diversity, adopting square-planar, tetrahedral, or octahedral geometries depending on the ligand framework and reaction conditions. ajrconline.orgrecentscientific.comrsc.org For example, N2O2-type ligands typically yield diamagnetic, square-planar Ni(II) complexes. aip.org
Cobalt (Co): Cobalt complexes have been prepared in both +2 and +3 oxidation states. Co(II) complexes can be tetrahedral or octahedral, while Co(III) complexes are typically octahedral. nih.govajrconline.orgresearchgate.nettandfonline.comscirp.org
Iron (Fe): Iron complexes, particularly with Fe(II) and Fe(III), are common and often exhibit octahedral geometries. tandfonline.comnih.govekb.eg The spin state of iron in these complexes can be modulated by the ligand's electronic properties. ekb.eg
Manganese (Mn): Mn(II) and Mn(III) complexes are well-documented, frequently adopting tetrahedral or octahedral structures. ajrconline.orgresearchgate.nettandfonline.comnih.gov
Chromium (Cr): Cr(III) complexes with this compound ligands have been synthesized and are generally octahedral. nih.govnih.gov
Platinum (Pt): Platinum(II) complexes, typically with bidentate or tetradentate ligands, are known and usually feature a square-planar geometry. nih.govmedcraveonline.com
| Metal | Example Complex Type | Typical Geometry | Reference |
|---|---|---|---|
| Copper (Cu) | [Cu(salen)] | Square-planar | researchgate.net |
| Nickel (Ni) | [Ni(salen)] | Square-planar | ajrconline.org |
| Cobalt (Co) | [Co(salen)] | Square-planar/Octahedral (with axial ligands) | researchgate.nettandfonline.com |
| Iron (Fe) | [Fe(salen)Cl] | Square-pyramidal/Octahedral | tandfonline.comnih.gov |
| Manganese (Mn) | [Mn(salen)Cl] | Square-pyramidal | researchgate.netnih.gov |
| Chromium (Cr) | [Cr(salen)Cl] | Octahedral | nih.gov |
While less common than their transition metal counterparts, salicylaldehyde imines also coordinate to main group and post-transition metals, leading to structurally diverse compounds.
Zinc (Zn): Zinc(II) complexes are readily formed and typically exhibit tetrahedral geometry due to the d¹⁰ electronic configuration of the Zn(II) ion. nih.govdergipark.org.trtandfonline.com
Tin (Sn): Both Sn(II) and Sn(IV) complexes have been synthesized. researchgate.netresearchgate.net Depending on the ligand and the tin precursor, various coordination numbers and geometries can be achieved. For example, template synthesis using SnCl4·5H2O can yield octahedral Sn(IV) complexes. researchgate.net
Silicon (Si) and Germanium (Ge): These elements can form hypervalent complexes with this compound ligands. Tridentate ONO ligands can react with organoelement halides to form penta- or hexacoordinated complexes, demonstrating the ligand's flexibility. researchgate.net
Indium (In): Reaction of salicylaldehyde-(2-hydroxyethyl)imine with InCl3 has been shown to produce a complex trimeric structure, highlighting the unique coordination chemistry with main group elements. researchgate.net
Magnesium (Mg): As an alkaline earth metal, magnesium can form complexes with this compound ligands, which have been synthesized and characterized. recentscientific.com
Geometric and Electronic Structures of Coordination Compounds
The geometric and electronic structures of this compound metal complexes are intrinsically linked to the identity of the metal ion, its oxidation state, and the design of the ligand. mdpi.com X-ray crystallography is the definitive method for determining solid-state structures, while spectroscopic techniques (UV-Vis, IR) and magnetic susceptibility measurements provide insight into the electronic structure. ajrconline.orgtandfonline.com
The coordination geometry around the metal center can vary significantly, with common arrangements including square-planar, tetrahedral, square-pyramidal, and octahedral. ajrconline.orgmdpi.comscirp.org For example, tetradentate N2O2 salen-type ligands often enforce a square-planar geometry on d⁸ metals like Ni(II) and Pt(II) and d⁹ metals like Cu(II). aip.orgmedcraveonline.com For metals that prefer higher coordination numbers, such as Fe(III) or Co(III), these ligands form the equatorial plane of an octahedral or square-pyramidal structure, with additional ligands occupying the axial positions. scirp.org
The electronic properties are dictated by the d-electron configuration of the metal and the ligand field strength. UV-Vis spectra of these complexes typically show bands corresponding to π→π* transitions within the ligand and charge-transfer transitions between the ligand and the metal. dergipark.org.tr Magnetic susceptibility measurements reveal whether a complex is paramagnetic or diamagnetic, providing information about the number of unpaired electrons and the spin state (high-spin vs. low-spin) of the metal ion. dergipark.org.traip.org For instance, electron spin resonance (ESR) studies on copper(II) bis-salicylaldehyde-imine have provided detailed information about the covalent nature of the metal-ligand bonds. aip.org
| Complex | Metal Ion | Ligand Type | Geometry | Electronic Property (Spin State/Magnetism) | Reference |
|---|---|---|---|---|---|
| [Cu(salen)] | Cu(II), d⁹ | N2O2 | Square-planar | Paramagnetic (1 unpaired electron) | researchgate.netaip.org |
| [Ni(salen)] | Ni(II), d⁸ | N2O2 | Square-planar | Diamagnetic (Low-spin) | ajrconline.orgaip.org |
| [Co(sal-en)(H2O)2] | Co(II), d⁷ | N2O2 | Octahedral | Paramagnetic (High-spin) | nih.govtandfonline.com |
| [Zn(salen)] | Zn(II), d¹⁰ | N2O2 | Tetrahedral/Distorted | Diamagnetic | dergipark.org.tr |
| [Fe(salen)Cl] | Fe(III), d⁵ | N2O2 | Square-pyramidal | Paramagnetic (High-spin) | tandfonline.com |
| [Ni(sal-ap)2] (sal-ap = salicylidene-2-aminopyridine) | Ni(II), d⁸ | NO (bidentate) | Octahedral | Paramagnetic (High-spin) | nih.gov |
Elucidation of Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral, Square Pyramidal)
The coordination versatility of this compound ligands allows them to form complexes with various geometries, largely dictated by the nature of the metal ion, its oxidation state, and the steric and electronic characteristics of the ligand itself. researchgate.net The most common coordination numbers are four, five, and six, leading to several preferred spatial arrangements. csbsju.edu
Square Planar: This geometry is frequently observed for metal ions with a d⁸ electronic configuration, such as Ni(II) and Pd(II). csbsju.edutandfonline.comnumberanalytics.com The tetradentate nature of many this compound ligands, which feature two phenoxide oxygen atoms and two imine nitrogen atoms, tends to wrap around the metal ion in an approximately square planar fashion. acs.org For instance, bis[N-(2,2-diethoxyethyl)salicylideneaminato]nickel(II) exhibits a square-planar coordination around the nickel atom. iucr.org The coordination environment of the nickel(II) center in a complex with a Schiff base derived from glycylglycine (B550881) and salicylaldehyde is also approximately square planar. tandfonline.com
Tetrahedral: A tetrahedral arrangement is common for four-coordinate complexes, particularly when steric hindrance from bulky substituents on the ligand prevents the formation of a square planar geometry. csbsju.eduinternationaljournalcorner.comcore.ac.uk Metal ions like Zn(II), which has a d¹⁰ configuration, often form tetrahedral complexes. internationaljournalcorner.comijcrr.com
Octahedral: Six-coordinate octahedral geometry is common, especially for transition metal ions like Co(II), Ni(II), and Cu(II). numberanalytics.cominternationaljournalcorner.comijcrr.com This geometry can be achieved when the this compound ligand occupies four equatorial positions, with two additional axial ligands (such as water or solvent molecules) completing the coordination sphere. core.ac.ukijcrr.com For example, a Cu(II) complex derived from 3-ethoxy salicylaldehyde was found to have a distorted octahedral geometry with a 2:1 ligand-to-metal ratio. bohrium.com Similarly, recrystallization of a Co(II) complex in dimethylsulfoxide (DMSO) led to an octahedral complex where two 5-nitro-salicylaldehyde and two DMSO molecules were coordinated to the metal center. scirp.org
Square Pyramidal: Five-coordinate geometries, such as square pyramidal, are also observed. researchgate.netnumberanalytics.comijcrr.com This can occur in complexes where the metal ion is coordinated to the four donor atoms of the Schiff base ligand in the basal plane and a fifth ligand (e.g., a solvent molecule or an anion) occupies the apical position. researchgate.net A VO(IV) complex with a bidentate this compound ligand was reported to have a square pyramidal geometry. ijcrr.com In another study, a copper(II) cation in a complex was situated in a distorted square pyramidal environment. researchgate.net
The following table summarizes examples of coordination geometries found in this compound metal complexes.
| Metal Ion | Ligand Type | Coordination Geometry |
| Ni(II) | Schiff base from salicylaldehyde & 2,2-diethoxyethylamine | Square Planar iucr.org |
| Cu(II) | Schiff base from glycylglycine & salicylaldehyde | Square Planar tandfonline.com |
| Zn(II) | Schiff base from 3,5-dichloro salicylaldehyde & 4-bromoaniline | Tetrahedral internationaljournalcorner.com |
| Co(II) | Schiff base from cefotaxime (B1668864) & salicylaldehyde | Octahedral ijcrr.com |
| Ni(II) | Schiff base from cefotaxime & salicylaldehyde | Octahedral ijcrr.com |
| Cu(II) | Schiff base from 3-ethoxy salicylaldehyde | Distorted Octahedral bohrium.com |
| VO(IV) | Schiff base from Xipamide & salicylaldehyde | Square Pyramidal ijcrr.com |
| Cu(II) | N,N'-o-phenylenebis(salicylideneimine) | Distorted Square Pyramidal researchgate.net |
Influence of Metal Ion and Ligand Field on Complex Properties
The properties of this compound complexes are profoundly influenced by the interplay between the central metal ion and the ligand field it generates. The nature of the metal ion (its size, charge, and d-electron configuration) and the ligand field strength determine the electronic structure, magnetic properties, and spectroscopic features of the complex. acs.org
The chelation of a this compound ligand to a metal ion significantly alters the ion's properties. This process can reduce the polarity of the metal ion by sharing its positive charge with the donor atoms, leading to increased lipophilicity. tandfonline.comrsc.org The stability of these complexes is often attributed to the electronic delocalization within the chelate rings formed between the metal and the ligand. iucr.org
The ligand field strength itself can be modified by introducing different substituents onto the salicylaldehyde ring. researchgate.net Electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms, thereby changing the ligand field and influencing the d-orbital splitting of the metal center. tandfonline.comresearchgate.net This, in turn, affects the electronic transitions and magnetic behavior of the complex. For example, the magnetic moments of Ni(II) complexes are often used to distinguish between different geometries; octahedral and tetrahedral complexes are typically paramagnetic, while square planar complexes are diamagnetic. core.ac.uk
The choice of transition metal has a direct impact on the properties of the resulting salen-type complex. For instance, UV-visible spectra show distinct bands corresponding to π → π* transitions within the ligand and d-d or charge-transfer transitions involving the metal ion. tandfonline.comissuu.com The position and intensity of these bands are highly dependent on the specific metal. A weak, broad band around 580 nm, assigned to a d-d transition, was observed for a Cu(II) complex but not for its Ni(II) analogue. tandfonline.com
The table below illustrates how the metal ion and its electronic configuration affect the properties of this compound complexes.
| Complex Type | Metal Ion | Metal d-Configuration | Key Property | Observation/Influence |
| Salen-type | Ni(II) | d⁸ | Geometry/Magnetism | Tends to form diamagnetic square planar complexes. core.ac.uk |
| Salen-type | Cu(II) | d⁹ | Electronic Spectra | Exhibits d-d transitions in the visible region (e.g., ~580 nm). tandfonline.com |
| Salen-type | Zn(II) | d¹⁰ | Geometry | Commonly forms tetrahedral complexes due to electronic and steric factors. internationaljournalcorner.com |
| Substituted Salen | Ni(II) | d⁸ | Catalytic Activity | Activity can be tuned by substituents on the salicylaldehyde ring. researchgate.net |
| Salen-type | Co(II) | d⁷ | Geometry | Can adopt various geometries including tetrahedral and octahedral. ijcrr.com |
Supramolecular Interactions in Metal Complex Assemblies
Beyond the coordination of a single metal center, this compound complexes frequently engage in non-covalent supramolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions, dictate the crystal packing and lead to the formation of higher-order structures such as one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) frameworks. researchgate.netbohrium.com
The aggregation of these complexes is often driven by interactions between the metal of one unit and the phenolic oxygen of an adjacent unit, particularly in the solid state. mdpi.com For example, zinc-salophen complexes can form dimers through intermolecular Zn···O axial interactions, resulting in five-coordinate square-pyramidal geometries. mdpi.com Similarly, amphiphilic platinum(II) Schiff base complexes can assemble into ordered nanostructures driven by Pt···Pt and π–π stacking interactions. rsc.org
Hydrogen bonding plays a crucial role in assembling these complexes into larger supermolecules. tandfonline.com In a Cu(II) complex derived from 3-ethoxy salicylaldehyde, a combination of intermolecular hydrogen bonds, C-H···π, and π···π interactions assembles the individual complexes into an infinite 3D supramolecular framework. bohrium.com The specific nature of the diamine bridge in the ligand can also direct the formation of diverse supramolecular architectures, including helices and mesomorphic structures. researchgate.netmdpi.com The ability to engineer these weak interactions is a key aspect of crystal engineering, allowing for the design of new solid-state materials with specific structural topologies. researchgate.net
Catalytic Efficacy and Mechanistic Pathways of Salicylaldehyde Imine Complexes
Olefin Polymerization and Oligomerization Catalysis
Salicylaldehyde (B1680747) imine complexes, particularly those of late and early transition metals, are prominent catalysts for the transformation of ethylene (B1197577) into valuable linear alpha-olefins and polyethylene (B3416737).
Chromium and nickel complexes featuring salicylaldehyde imine ligands have demonstrated significant activity in the selective oligomerization of ethylene. Upon activation with a cocatalyst, typically an aluminoxane like methylaluminoxane (B55162) (MAO), these systems can catalyze the formation of short-chain linear alpha-olefins.
Nickel complexes with salicylaldehyde-imine ligands, when activated by MAO, show good catalytic activity for ethylene oligomerization, with turnover frequencies reaching up to 16.3 × 10⁵ g/(mol Ni·h). researchgate.net These catalysts primarily yield a mixture of C4-C12 olefins. researchgate.net Similarly, certain chromium-based catalysts with this compound ligands are active for ethylene oligomerization. researchgate.netnih.gov The selectivity of the process, particularly towards trimerization (producing 1-hexene) or tetramerization (producing 1-octene), is highly dependent on the ligand structure and the metal center. nih.gov
| Parameter | Value |
|---|---|
| Catalyst System | {NOONR}Ni / MAO |
| Turnover Frequency | 5.2 × 10⁵ – 16.3 × 10⁵ g/(mol Ni·h) |
| Oligomer Selectivity | > 85% (mass fraction) |
| Selectivity for C8–C12 Olefins | ~30.1% (mass fraction) |
| α-Olefin Content in C8–C12 Fraction | > 70% |
Titanium and zirconium complexes containing this compound ligands, often referred to as phenoxy-imine or FI catalysts, are effective in copolymerizing ethylene with α-olefins such as 1-hexene and 1-octene. researchgate.netrsc.org This process is crucial for producing linear low-density polyethylene (LLDPE), a polymer with significant commercial applications.
The incorporation of the α-olefin comonomer into the polyethylene backbone reduces the crystallinity and density of the resulting polymer, enhancing its flexibility. researchgate.net For instance, a (F-salalen)TiCl₂/MAO system can produce ultrahigh molecular weight poly(ethylene-co-1-octene) with 1-octene incorporation ratios ranging from 0.9 to 3.1 mol%. rsc.org The catalytic activity and the degree of comonomer incorporation are influenced by reaction conditions such as temperature, Al/Ti molar ratio, and the feed concentration of the comonomer. researchgate.netrsc.org
| Catalyst System | Polymer Type | 1-Octene Incorporation | Key Feature |
|---|---|---|---|
| (F-salalen)TiCl₂ / MAO | Poly(ethylene-co-1-octene) | 0.9–3.1 mol% | Produces ultrahigh molecular weight polymer |
| (H-salalen)TiCl₂ / MAO | Poly(ethylene-co-1-octene) | Lower than F-substituted catalyst | Lower activity and molecular weight compared to F-substituted catalyst |
The structure of the this compound ligand is a critical determinant of the catalyst's behavior in olefin polymerization and oligomerization. Both steric and electronic factors play a significant role.
Steric Effects : The steric bulk of substituents on the ligand, particularly at the ortho position of the phenolate (B1203915) ring, can profoundly influence catalytic activity and selectivity. An increase in steric hindrance in this position generally leads to a decrease in catalytic activity for ethylene oligomerization. researchgate.net It can also affect the molecular weight of the resulting polymers in polymerization reactions.
Electronic Effects : The electronic nature of substituents on the ligand framework modifies the electron density at the metal center, thereby affecting its catalytic properties. For example, introducing electron-withdrawing groups, such as fluorine, onto the phenolate ring of a salalen titanium(IV) complex resulted in higher catalytic activity and better copolymer characteristics (higher molecular weight, higher comonomer incorporation) compared to its non-fluorinated analogue. rsc.org This improvement is attributed to the electron-withdrawing effect enhancing the electrophilicity of the catalytic active center.
Oxidative and Reductive Catalysis
This compound complexes are also proficient catalysts for various redox reactions, leveraging the ability of the central metal ion to cycle between different oxidation states.
Iron(II) complexes with tetradentate this compound (salen-type) ligands have been shown to catalyze the decomposition of hydrogen peroxide (H₂O₂). researchgate.net These studies, often conducted with the complexes supported on a cation exchange resin, reveal that the reaction kinetics are dependent on the specific structure of the imine ligand. researchgate.net For example, the decomposition reaction was found to be first-order with respect to [H₂O₂] when catalyzed by Fe(II) complexes of N,N′-bis(salicylidene)-ethylenediamine (Salen) and N,N′-bis(salicylidene)-o-phenylenediamine (sal-o-phen), but second-order for the N,N′-bis(salicylidene)butylenediamine (Salbut) complex. researchgate.net The rate of decomposition is influenced by the flexibility and electronic environment imposed by the ligand backbone. researchgate.net
Copper complexes of salicylaldehyde-modified chitosan (B1678972) have been utilized as efficient and recoverable catalysts for carbon-oxygen (C–O) and carbon-nitrogen (C–N) oxidative coupling reactions. nih.gov These reactions are valuable for synthesizing important organic molecules like carbamates and amides.
In a typical application, the Cu@Sal-CS catalyst promotes the C–O coupling of 1,3-dicarbonyl compounds or substituted phenols with amides in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant to form carbamates. nih.gov The same catalytic system is effective for the C–N coupling of aldehydes with various amines to synthesize amides. nih.gov A proposed mechanism involves the formation of a complex between the substrate and the copper catalyst, followed by the generation of radicals from the oxidant which then engage in the coupling process. nih.gov
Alcohol Oxidation
This compound complexes, particularly those involving non-heme iron, have been investigated as catalysts in various oxidative transformations. uniroma1.it These imine-based ligands, also known as Schiff bases, are noted for their straightforward synthesis, which is an advantage in catalyst design. uniroma1.it While sometimes perceived as not being robust enough for typical oxidation conditions, certain imine-based iron complexes have demonstrated stability and effectiveness as oxidation catalysts. uniroma1.it The catalytic performance of these complexes in C-H, C=C, and -S- oxidation spans a wide range of efficiencies, with the mechanistic pathway (metal-based vs. radical-chain) being highly dependent on the catalyst's specific structure and features. uniroma1.it
In a related context, silver N-heterocyclic carbene (Ag-NHC) complexes have shown high efficiency in the selective aerobic oxidation of alcohols. organic-chemistry.org These catalysts can facilitate the oxidation of a broad range of substrates, including benzyl, heterobenzylic, and allylic alcohols, to either aldehydes or carboxylic acids with excellent yields. organic-chemistry.org The system's versatility extends to the one-pot synthesis of imines from alcohols and amines, achieved through tandem catalysis. organic-chemistry.org Mechanistic studies suggest that the Ag-NHC complexes activate molecular oxygen, proceeding through radical intermediates within a catalytic cycle driven by silver coordination. organic-chemistry.org
Table 1: Performance of Ag-NHC Catalyst in Alcohol Oxidation
| Catalyst Loading | Product | Max Yield | Conditions | Reference |
|---|---|---|---|---|
| 0.1 mol% | Aldehydes | up to 98% | BnMe3NOH, dry air | organic-chemistry.org |
| 0.1 mol% | Carboxylic Acids | nearly quantitative | KOH, dry air | organic-chemistry.org |
Carbon Dioxide Transformation Reactions
The transformation of carbon dioxide (CO2) into value-added chemicals is a significant area of research where this compound analogues and related complexes play a role. One key reaction is the hydrosilylation of CO2, which can be selectively controlled to yield products at the formic acid, formaldehyde, or methanol (B129727) level. nih.gov For instance, molecular cobalt(II) triazine complexes have been shown to catalyze this transformation, with selectivity being directed by reaction parameters like temperature, CO2 pressure, and concentration. nih.gov The process involves three consecutive catalytic cycles, with a cobalt(I) triazine hydride complex acting as the key active species for the stepwise reduction of CO2. nih.gov
In a different approach, the hydrocarboxysilylation of imines using silylformates as hydrosilane surrogates has been demonstrated. researchgate.net Catalyzed by ruthenium and a lithium iodide co-catalyst, this reaction involves the formal insertion of CO2 into the N-Si bond of a silyl (B83357) amine intermediate, yielding silyl carbamates in high yields. researchgate.net This method presents a new reactivity pattern for silylformates, which typically act as reducing agents for carbonyl groups with the release of CO2. researchgate.net
Furthermore, various metal complexes are used to catalyze N-formylation and the synthesis of ureas from amines and CO2, often using silanes as a source of hydrogen. unibo.it For example, a Zn(OAc)2–1,10-phenanthroline complex efficiently catalyzes the N-formylation of amines, amides, and carbamates in the presence of phenylsilane. unibo.it
Miscellaneous Catalytic Applications
The cyanosilylation of aldehydes is a crucial carbon-carbon bond-forming reaction that produces O-silylated cyanohydrins, which are versatile building blocks for fine chemicals like α-hydroxy acids and β-amino alcohols. acs.org this compound-related structures, specifically ruthenium(II) complexes of benzimidazole-derived N/O-functionalized N-heterocyclic carbene ligands, have proven to be effective catalysts for this transformation. acs.org
These ruthenium complexes efficiently catalyze the cyanosilylation of a variety of aryl and heteroaryl aldehydes with trimethylsilyl cyanide (TMSCN) at room temperature under solvent-free conditions, achieving good to excellent yields (approximately 60–95%). acs.org Studies have shown that complexes with sterically demanding groups, such as an isopropyl group, exhibit superior catalytic activity. acs.org For instance, catalyst optimization with benzaldehyde and TMSCN revealed a maximum yield of 87% after 6 hours with a 2 mol % catalyst loading. acs.org
Table 2: Ruthenium-Catalyzed Cyanosilylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol %) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ruthenium 1c complex | 2 | 6 | 87 | acs.org |
This compound (Schiff base) metal complexes are widely utilized as catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL). mdpi.comnih.gov A variety of metals, including heavy alkaline earth ions and zinc, have been successfully complexed with phenoxy-imine ligands for this purpose.
Phenoxy-imine complexes of calcium, strontium, and barium are active initiators for the ROP of lactide, converting over 500 equivalents of the monomer at ambient temperatures. rsc.org The polymerization kinetics show a dependency on the specific metal ion used. rsc.org The addition of a co-initiator like benzyl alcohol significantly increases the reaction rate, confirming polymerization occurs via an activated monomer pathway. rsc.org
Similarly, zinc(II) aryl carboxylate complexes supported by 4-pyridinyl Schiff base ligands effectively initiate the bulk ROP of ε-caprolactone and lactides. nih.gov The catalytic activity can be modulated by the nature of the co-ligands, with unsubstituted benzoate co-ligands showing the highest activity. nih.gov These polymerizations can yield isotactic PLA with specific thermal properties. nih.gov
Salicylaldehyde itself has been identified as an efficient, metal-free photocatalyst for various organic transformations under visible light. nih.govacs.org Its photocatalytic activity stems from a unique deprotonative red-shift in its absorption spectrum (from 324 nm to 417 nm) and a significant increase in its fluorescence quantum yield upon deprotonation. acs.org This enables salicylaldehyde to act as a potent photocatalyst using light with wavelengths greater than 400 nm. acs.org
Experimental evidence suggests that the deprotonated form of salicylaldehyde generates reactive radical species by sensitizing substrates through an energy-transfer pathway. acs.org This catalytic system has been successfully applied to C-C cleaving alkylation reactions of N-hydroxyphthalimide esters and the aerobic oxidation of N-alkylpyridinium salts, achieving high product yields with as little as 1 mol % of the salicylaldehyde catalyst. acs.org
Applications of Salicylaldehyde Imines in Supramolecular Chemistry and Dynamic Covalent Chemistry
Role of Salicylaldehyde (B1680747) Imine in Dynamic Covalent Chemistry (DCC)
Dynamic covalent chemistry utilizes reversible chemical reactions to generate libraries of interconverting molecules. From this dynamic constitutional library (DCL), the most thermodynamically stable species can be amplified under specific conditions. The imine bond is particularly well-suited for DCC due to the mild conditions required for its formation and cleavage. Salicylaldehyde imines, in particular, exhibit high efficiency and fast reaction rates, making them exemplary building blocks in DCC. nih.gov The presence of the adjacent hydroxyl group offers an intramolecular hydrogen bond that stabilizes the imine linkage, influencing its reactivity and dynamic behavior. researchgate.netresearchgate.net
The dynamic nature of salicylaldehyde imines is characterized by several equilibrium-controlled reactions, which can be precisely regulated. These reactions allow the system to correct errors during assembly and adapt to its environment, ultimately leading to the most stable product. The primary equilibria at play are:
Formation and Hydrolysis : The formation of an imine from salicylaldehyde and an amine is a reversible condensation reaction that releases water. Conversely, in the presence of water, the imine bond can be hydrolyzed, breaking back down into its aldehyde and amine precursors. sci-hub.semdpi.com The position of this equilibrium is crucial and can be shifted by controlling the concentration of water.
Exchange (Transimination) : An existing imine can react with a different amine, resulting in the exchange of the amine component. sci-hub.se This process, known as transimination, is fundamental for the constitutional reorganization within a dynamic library.
Metathesis : Two different imine molecules can react and exchange their amine and aldehyde components to form new imines. sci-hub.semdpi.com
The equilibrium state of a dynamic system based on salicylaldehyde imines is highly sensitive to both internal (structural) and external factors. Manipulating these factors allows for precise control over the outcome of a dynamic covalent reaction.
pH : The pH of the reaction medium is a critical factor. Imine formation and exchange are typically catalyzed by acid. However, at very low pH, the amine starting material becomes protonated and non-nucleophilic, inhibiting the reaction. Conversely, strong acidic conditions can accelerate the hydrolysis of the imine bond. mdpi.com Generally, imine bonds are relatively stable under neutral or alkaline conditions but are labile in an acidic environment. mdpi.com Mild acidic conditions are often optimal for achieving equilibrium. sci-hub.se
Solvents : The choice of solvent significantly impacts the reaction kinetics and the stability of the products formed. acs.org Solvents influence the solubility of reactants and products and can affect the equilibrium position. For example, the formation of certain cage structures is highly solvent-dependent, with different geometries being favored in different media like ethanol (B145695), methanol (B129727), or acetonitrile. acs.orgnih.gov Protic solvents can also play a role in facilitating the dynamic exchange processes. scispace.com
Temperature : Temperature affects both the rate at which equilibrium is reached and the position of that equilibrium. sci-hub.se Increasing the temperature can provide the necessary energy to overcome activation barriers for bond formation and cleavage, thus speeding up the dynamic process. It can also shift the equilibrium to favor different products, a property that can be exploited for temperature-responsive materials. nih.govsci-hub.se
Other influencing factors include the steric and electronic properties of the amine and salicylaldehyde building blocks, the concentration of the components, and the presence of templates like metal ions. sci-hub.sersc.orgmdpi.com
| Factor | Effect on Salicylaldehyde Imine DCC | Research Finding |
| pH | Controls the rate of imine formation, exchange, and hydrolysis. | Imine bonds are generally stable in neutral or alkaline conditions but hydrolyze in acidic environments. Mild acid catalysis is often used. sci-hub.semdpi.com |
| Solvents | Influences reaction rates, product stability, and can determine the geometry of assembled structures. acs.org | The synthesis of specific [2+3] imine cages was shown to be successful in certain solvents (e.g., acetonitrile) but not others. acs.org |
| Temperature | Affects the kinetics (rate of reaching equilibrium) and thermodynamics (position of equilibrium). nih.gov | The rate of internal exchange processes in salicylaldehyde monoimines can be controlled over a wide range by adjusting the temperature. nih.gov |
| Concentration | Can shift the equilibrium based on Le Chatelier's principle; higher concentrations can favor the formation of larger assemblies. | The formation of imines from precursors is influenced by the concentration of reactants and water. sci-hub.se |
| Substituents | Electronic and steric effects of substituents on the salicylaldehyde or amine precursors can alter the stability and reactivity of the imine. nih.govscispace.com | Electron-withdrawing or -donating groups on the salicylaldehyde moiety can tune the enantioselective exchange reaction of chiral imines. scispace.com |
Formation of Supramolecular Architectures
The principles of dynamic covalent chemistry, applied to this compound systems, enable the synthesis of intricate and well-defined supramolecular architectures. The ability of the system to self-correct and select the most stable product under thermodynamic control is key to achieving high yields of complex structures from simple building blocks.
The condensation of multifunctional salicylaldehydes and amines is a powerful strategy for constructing discrete, shape-persistent molecular containers and topologically complex molecules.
Macrocycles : By reacting difunctional salicylaldehydes with difunctional amines, a variety of macrocyclic structures can be formed. Metal ions can also be used to template the formation of specific metallomacrocycles, which can then be converted into purely organic covalent macrocycles by reducing the imine bonds. mdpi.comacs.org
Cages : Extending the strategy to tri- or tetra-functional building blocks allows for the assembly of three-dimensional cages. These porous organic cages have defined cavities and are of great interest for applications in gas storage, separation, and catalysis. For example, giant cubic [8+12] cages have been synthesized through the condensation of a C3-symmetric tris(salicylaldehyde) with a linear diamine. nih.gov The formation of these complex structures often shows high selectivity, sometimes driven by crystallization or the presence of metal ions. mdpi.com
Knots : The inherent directionality and flexibility of imine-based ligands have also been exploited to create molecular knots, which are among the most complex molecular topologies synthesized to date. researchgate.net
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In systems involving salicylaldehyde imines, both covalent (imine formation) and non-covalent forces work in concert to direct the formation of complex architectures. mdpi.com The this compound motif itself can be a key director of assembly.
The ortho-hydroxyl group and the imine nitrogen are excellent hydrogen bond donors and acceptors, respectively. These, along with other interactions like π-π stacking between aromatic rings, guide the packing of molecules into larger, ordered supramolecular networks. mdpi.commdpi.com For example, lanthanide salicylaldimine complexes have been shown to self-assemble into one-dimensional coordination polymers, where the metal ion acts as a template for the in situ formation of the imine ligand. researchgate.net In these structures, additional non-covalent interactions between the complex units lead to the formation of a stable, extended network. researchgate.net
| Supramolecular Architecture | Building Blocks | Key Features |
| Macrocycles | Difunctional salicylaldehydes and diamines. | Can be formed through direct condensation or via metal-templated synthesis followed by demetallation. mdpi.comacs.org |
| Cages | Trifunctional (or higher) salicylaldehydes and/or amines. | Creates porous, 3D structures with internal cavities. Synthesis can be highly selective. nih.gov |
| Knots | Specifically designed flexible ligands capable of intertwining. | Represents the synthesis of highly complex molecular topologies. researchgate.net |
| Coordination Polymers | This compound ligands and metal ions. | Self-assembles into extended 1D, 2D, or 3D networks stabilized by both coordination bonds and non-covalent interactions. researchgate.net |
Molecular Recognition and Binding Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The structural features and dynamic nature of salicylaldehyde imines make them excellent candidates for creating synthetic receptors and studying binding events.
The combination of a reversible covalent imine bond and non-covalent interactions (like the intramolecular hydrogen bond) allows for adaptive binding. A dynamic library of potential receptors can be exposed to a target guest molecule; the guest will selectively bind to and stabilize its best-fit receptor, shifting the entire system's equilibrium towards the formation of that specific host-guest complex.
A notable example of molecular recognition is the use of salicylaldehyde-containing molecules to target lysine (B10760008) residues on proteins. researchgate.net The aldehyde forms a reversible imine bond with the amine group of a lysine side chain. The adjacent hydroxyl group can then form a hydrogen bond with the newly formed imine, stabilizing the covalent adduct and increasing the residence time of the molecule on its protein target. researchgate.net This strategy demonstrates a powerful combination of molecular recognition (driven by the non-covalent interactions of the inhibitor scaffold) and reversible covalent bond formation, leading to high affinity and selectivity. researchgate.net
Furthermore, competitive experiments within dynamic covalent libraries showcase molecular recognition. When a salicylaldehyde is presented with a mixture of different amines, it can show a very high preference for reacting with one specific "matching" amine, leaving the other unreacted. rsc.org This selection is driven by the thermodynamic stability of the resulting imine, reflecting a form of programmed molecular information encoded in the structures of the building blocks. rsc.org
Hydrogen Bonding Interactions
A defining feature of salicylaldehyde imines is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (C=N). researchgate.netnih.gov This interaction plays a crucial role in the stability and chemistry of these compounds. researchgate.net
The hydrogen bond stabilizes the enol-imine tautomer, which is generally the more stable form. nih.gov This stabilization is a specific example of a Resonance-Assisted Hydrogen Bond (RAHB), where the hydrogen bond strength is enhanced by π-electron delocalization within the resulting six-membered ring. nih.gov X-ray diffraction and spectroscopic analyses have confirmed that the ketoenamine tautomer is often the most stable form in the solid state, featuring an intramolecular N-H···O hydrogen bond that favors the keto form. tandfonline.com
The acidity of the ortho-hydroxyl group significantly influences the thermodynamics and kinetics of imine formation and exchange reactions in dynamic covalent systems. researchgate.net The intramolecular hydrogen bond provides substantial stabilization to the imine adduct. researchgate.netresearchgate.net For instance, in the context of covalent drugs targeting lysine residues, the hydrogen bond between the phenolic proton and the imine nitrogen is a key stabilizing force for the ligand-protein complex. researchgate.net
The strength of this intramolecular hydrogen bond can be fine-tuned by introducing various substituents onto the salicylaldehyde ring. nih.gov This modulation allows for precise control over the properties of the resulting imine. Furthermore, the concept has been extended to create "double dynamic" materials, which incorporate both dynamic covalent imine bonds and secondary supramolecular hydrogen bonding units, such as ureido-pyrimidinone (UPy), to create complex, responsive networks. acs.org
| System/Compound Type | Type of Hydrogen Bond | Significance/Finding | Reference |
|---|---|---|---|
| Salicylaldehyde-derived Imines | Intramolecular O-H···N | Stabilizes the imine, influencing the thermodynamics and kinetics of dynamic covalent chemistry. | researchgate.net |
| Naphthalene-based bis-N-salicylidene aniline (B41778) dyes | Intramolecular O-H···N | Stabilizes the enol-imine tautomer. | nih.gov |
| Salicylaldehyde Hydrazones | Intramolecular O-H···N (Resonance-Assisted Hydrogen Bond) | Strength can be modulated by substituents, allowing for predictable tuning of properties. | nih.gov |
| Arylimines from salicylaldehyde | Intramolecular N-H···O | Favors the keto-enamine tautomer in the solid state. | tandfonline.com |
| Salicylaldehyde-tagged protein ligands | Intramolecular O-H···N | Stabilizes the covalent imine bond formed with lysine residues in proteins. | researchgate.net |
| Polymers with salicylaldehyde units | Supramolecular Hydrogen Bonds (e.g., UPy units) | Creates double dynamic materials by combining with dynamic covalent imine bonds. | acs.org |
Non-Covalent Interactions (e.g., n→π interactions)*
While hydrogen bonding is a dominant force, other non-covalent interactions are critical in modulating the properties of salicylaldehyde imines and their analogues. A notable example is the n→π* interaction, an orbital interaction between a lone pair (n) donor and a π* acceptor. researchgate.netrsc.org
Research has shown that introducing an ortho-carboxylate group into aromatic aldehydes can dictate imine dynamic covalent chemistry through n→π* interactions between the carboxylate oxygen lone pair and the aldehyde/imine π* orbital. researchgate.netrsc.org This interaction serves a thermodynamically stabilizing role, as demonstrated by shifts in imine exchange equilibria. researchgate.net Computational studies have provided insight into these n→π* interactions, revealing their strength can be comparable to or even surpass that of C-H hydrogen bonds. researchgate.net The strength of the interaction is also dependent on the orientation of the interacting functional groups. researchgate.net
The interplay between n→π* interactions and the imine bond can be influenced by the solvent. researchgate.net Protic solvents, for example, can enhance the n→π* interaction involving the imine by forming hydrogen bonds with the system, which has been leveraged to stabilize imines in aqueous solutions. researchgate.net
| Interaction Type | Interacting Groups | Effect/Application | Reference |
|---|---|---|---|
| n→π* Interaction | ortho-carboxylate (n donor) and aldehyde/imine (π* acceptor) | Stabilizes the imine bond, dictating the equilibrium of dynamic covalent exchange reactions. | researchgate.netresearchgate.net |
| n→π* Interaction | Lone pair donor and imine group | Enhanced in protic solvents due to hydrogen bonding, leading to imine stabilization in water. | researchgate.net |
| π–π Stacking | Aromatic rings in the imine structure | Contributes to the overall stability of crystal packing and supramolecular structures. | researchgate.netnih.gov |
Chelation-Assisted Recognition
The arrangement of the hydroxyl group and the imine nitrogen in salicylaldehyde imines creates a natural chelation site, which is fundamental to their extensive use as ligands in coordination chemistry. researchgate.net This chelating ability is also harnessed for recognition events in supramolecular and dynamic covalent systems.
Salicylidene-based compounds have been explored as receptors for anions. semanticscholar.org The recognition process can involve the formation of hydrogen-bonded complexes between the receptor's O-H group and the anion (e.g., chloride or bromide). semanticscholar.org In these instances, the anion interacts with the chelation pocket, although this interaction can sometimes induce the hydrolysis of the imine bond, particularly in the presence of moisture. semanticscholar.org The anion-induced cleavage can be monitored by NMR, which shows the disappearance of the imine proton signal and the appearance of the aldehyde proton from salicylaldehyde. semanticscholar.org
The principle of using a neighboring group to influence imine chemistry is also seen in related systems. For example, pyridine-2-carboxaldehyde, an analogue of salicylaldehyde, uses metal coordination as a recognition event to dictate imine chemistry. researchgate.netnih.gov The nitrogen atom of the pyridine (B92270) ring acts as a coordination site for metal ions, which in turn influences the formation and stability of the adjacent imine bond. This chelation effect is a powerful tool in constructing responsive dynamic systems where the presence of a metal ion can control the constitutional dynamics of the molecule. diva-portal.org
| Recognition Target | Mechanism | System | Key Finding | Reference |
|---|---|---|---|---|
| Anions (e.g., Cl⁻, Br⁻) | Hydrogen bonding to the O-H group within the chelation site. | Salicylidene-based anion receptors | Anion recognition can occur, but may also promote imine hydrolysis. | semanticscholar.org |
| Metal Ions | Coordination to a heteroatom adjacent to the imine bond. | Imines of Pyridine-2-carboxaldehyde | Chelation dictates imine stability and dynamics, creating metal-responsive systems. | researchgate.netnih.gov |
Advanced Material Science Applications of Salicylaldehyde Imines
Integration into Polymeric and Nanocomposite Systems
The ease with which salicylaldehyde (B1680747) imines can be synthesized and functionalized makes them ideal candidates for incorporation into complex macromolecular structures, leading to materials with tailored properties.
Salicylaldehyde and its derivatives are valuable precursors in the development of functional polymers. mdpi.com A notable application is in the synthesis of polyvinyl acetals, which hold significant promise for industrial polymer production. mdpi.com This process typically involves the condensation reaction between polyvinyl alcohol (PVA) and sustainable aromatic aldehydes, including salicylaldehyde. researchgate.netrsc.org Research has demonstrated the successful synthesis of a series of polyvinyl aromatic acetals where the degree of acetalization was determined to be between 54% and 75%. rsc.org These materials exhibit increased glass transition temperatures compared to unmodified PVA and can be designed for degradability in acidic aqueous media. rsc.org
Beyond simple polymers, salicylaldehyde moieties have been incorporated into more complex block copolymer systems. Salicylaldehyde-functionalized diblock copolymer nano-objects have been synthesized using techniques like polymerization-induced self-assembly (PISA). rsc.org This method allows for the creation of various morphologies, such as spheres, worms, and vesicles, by controlling the polymerization degree of the core-forming block. rsc.org These nano-objects possess salicylaldehyde groups that can undergo further reactions, enabling simultaneous covalent cross-linking and the introduction of fluorescent properties. rsc.org Additionally, salicylaldehyde imine transition metal catalysts are employed in olefin polymerization, where the ligand structure can be modified to regulate copolymerization activity and the insertion rate of α-olefins. enpress-publisher.comenpress-publisher.com
Table 1: Properties of Polyvinyl Acetals Derived from Salicylaldehyde and Polyvinyl Alcohol (PVA)
| Property | Finding | Source(s) |
| Precursors | Polyvinyl alcohol (PVA) and Salicylaldehyde | researchgate.netrsc.org |
| Reaction Type | Acetalization (Condensation) | researchgate.netrsc.org |
| Degree of Acetalization | 54% to 75% | rsc.org |
| Calculated Mₙ | 38,200 to 46,000 Da | rsc.org |
| Glass Transition Temp. (T₉) | 114 to 157 °C (Increased from PVA's 75 °C) | rsc.org |
| Key Feature | Hydrolytic degradation in acidic media | rsc.org |
Salicylaldehyde and its imine derivatives serve as effective precursors and capping agents for generating and modifying coinage metal nanoparticles (NPs), including gold (Au), silver (Ag), and copper (Cu). rsc.org The surface modification of nanoparticles is crucial for their stability, functionality, and application in fields like sensing and catalysis. nih.gov
The phenolate (B1203915) form of salicylaldehyde, present in alkaline solutions, can be converted to its quinone form, which then acts as a capping agent during the reduction of ionic metal salts to zero-valent nanoparticles. rsc.org This process can yield nanoparticles with tailored properties, such as size and shape, by varying reaction conditions. rsc.org For instance, salicylaldehyde Schiff bases have been used to cap gold nanoparticles, demonstrating their utility in creating functional nanomaterials. sci-hub.se
Furthermore, salicylaldehyde-derived imine ligands can be immobilized on nanoparticle surfaces to create active sites for metal chelation. academie-sciences.fr In one study, silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂) were functionalized with a salicylaldehyde-derived imine, which then served as a chelating site for copper(II) ions. academie-sciences.fr The synthesis of copper and copper-based nanoparticles, which are of great interest due to the metal's abundance and low cost, often involves such surface modification strategies to control their catalytic applications. acs.org The formation of the imine bond on the nanoparticle surface alters the material's properties, which is particularly relevant for applications like metal-enhanced fluorescence. rsc.org
Sensor Development and Chemical Sensing
The ability of the this compound scaffold to coordinate with various chemical species, coupled with its favorable photophysical properties, has made it a cornerstone in the design of chemosensors. researchgate.net The core mechanism often involves a change in fluorescence or absorbance upon binding with a target analyte, allowing for sensitive and selective detection. chemistryjournal.net
Salicylaldehyde imines are widely employed as fluorescent and colorimetric chemosensors for a variety of metal ions. mdpi.com The sensing mechanism typically relies on processes such as photo-induced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and chelation-enhanced fluorescence (CHEF). tandfonline.com Upon coordination with a metal ion, these processes are often inhibited, leading to a "turn-on" fluorescence response. tandfonline.comresearchgate.net
Numerous this compound-based sensors have been developed for the selective detection of ions like Al³⁺, Cu²⁺, Fe³⁺, Zn²⁺, and In³⁺. researchgate.netnih.govacs.org For example, a sensor for Al³⁺ demonstrated a significant fluorescence enhancement upon forming a 1:1 complex, with a detection limit in the sub-micromolar range. researchgate.net Similarly, a different probe was shown to selectively detect Cu(II) ions through UV-Vis spectroscopy and Al(III) and Fe(III) ions via fluorescence. nih.gov The selectivity of these sensors is a key advantage, with many probes showing negligible response to other common metal ions. researchgate.net The detection can often be observed through a distinct color change, allowing for "naked-eye" analysis, in addition to instrumental quantification via UV-Vis and fluorescence spectroscopy. ajol.info
Table 2: Selected this compound-Based Sensors for Metal Ion Detection
| Sensor/Probe | Target Ion(s) | Detection Method | Detection Limit (LOD) | Stoichiometry (Sensor:Ion) | Source(s) |
| Salicylimine-based receptor | Al³⁺ | Fluorescence Enhancement | 5.8 x 10⁻⁷ M | 1:1 | researchgate.net |
| 3-Aminopyridine Salicylidene (3APS) | Cu(II) | UV-Vis Spectroscopy | Micromolar levels | 2:1 | nih.gov |
| 3-Aminopyridine Salicylidene (3APS) | Al(III), Fe(III) | Fluorescence | Micromolar levels | 1:1 | nih.gov |
| (E)-N'-(2-hydroxybenzylidene)isonicotinohydrazide (H₂hbih) | Zn²⁺ | Fluorescence Enhancement (AIE) | 2.8 x 10⁻⁷ M | 1:1 | acs.org |
| p-Toluidine (B81030) and Salicylaldehyde Schiff base | Al³⁺ | Fluorescence | - | - | chemistryjournal.netresearchgate.net |
| Hetero-imine derivative | In³⁺ | Fluorescence Enhancement | - | - | mdpi.com |
In addition to cations, salicylaldehyde imines are effective receptors for anions, particularly fluoride (B91410) (F⁻) and cyanide (CN⁻). researchgate.netcdnsciencepub.com The detection of these anions is critical due to their roles in health and environmental contexts. cdnsciencepub.com
For fluoride detection, the interaction mechanism is often attributed to hydrogen bonding between the anion and the phenolic -OH group of the sensor, or deprotonation of this hydroxyl group by the basic fluoride ion. nih.gov This interaction perturbs the electronic structure of the sensor, leading to a colorimetric or spectroscopic change. researchgate.net However, a complicating factor is that salicylidene Schiff bases can undergo imine bond hydrolysis in the presence of fluoride ions and trace amounts of water, generating salicylaldehyde and the corresponding amine. nih.govnih.govrsc.org This has led to debate on whether these systems act as true chemosensors or as chemodosimeters (reactive sensors). nih.govnih.gov
The recognition of cyanide is typically achieved through a different mechanism: the nucleophilic addition of the CN⁻ ion to the electrophilic imine carbon atom. cdnsciencepub.comnih.govresearchgate.net This reaction disrupts the conjugation of the Schiff base, causing a distinct change in its optical properties, which is often visible to the naked eye. researchgate.netcdnsciencepub.com Researchers have developed this compound derivatives that can detect cyanide with high selectivity and sensitivity, even in aqueous-organic media, with detection limits as low as 1.31 µmol. researchgate.netcdnsciencepub.com
Table 3: Selected this compound-Based Sensors for Anion Recognition
| Sensor/Probe | Target Anion(s) | Detection Method | Detection Limit (LOD) | Key Mechanism | Source(s) |
| This compound derivatives (Receptors 1 and 2) | CN⁻, F⁻ | Colorimetric (Naked-eye), UV-Vis | 1.31 µmol (for CN⁻) | Nucleophilic addition (CN⁻), H-bonding (F⁻) | researchgate.netcdnsciencepub.com |
| Salicylidene Schiff bases (general) | F⁻ | Colorimetric, ¹H-NMR | - | H-bonding / Deprotonation / Imine hydrolysis | nih.govnih.govrsc.org |
| 2-hydroxy-1-naphthylaldehyde-2-quinoline acylhydrazone (L) | F⁻ | Colorimetric, UV-Vis | 8.28 x 10⁻⁶ M | Intermolecular proton transfer | researchgate.net |
Optical and Electronic Materials
The unique photophysical properties of salicylaldehyde imines make them valuable components in the design of advanced optical and electronic materials. researchgate.net Their responsiveness to external stimuli like light and heat is central to these applications.
Compounds of this class exhibit interesting properties such as thermochromism and photochromism, which are governed by an intramolecular proton transfer from the hydroxyl oxygen atom to the imine nitrogen atom. tishreen.edu.sy This characteristic provides potential for their use in reversible optical data storage systems. tishreen.edu.sy Furthermore, the study of imine-bridged organic compounds is a significant area in photo-responsive material sciences. nih.gov
Salicylaldehyde imines have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. nih.govresearchgate.net The NLO response arises from intramolecular charge transfer and electron delocalization within the molecule. researchgate.net For example, the N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine (HPHBI) molecule was synthesized and found to possess a relatively good first-order hyperpolarizability, indicating its potential as an NLO material. nih.gov Additionally, this compound derivatives have been used to create glass-forming metal complexes, which are of interest for their application in opto-electronic devices. rsc.org In the realm of electronic materials, electrodes have been surface-modified with nickel(II) and copper(II) bis(salicylaldimine) complexes, demonstrating the role of these compounds in modulating electronic interfaces. acs.org
Luminescent Materials
The inherent photophysical properties of salicylaldehyde imines make them compelling candidates for the development of novel luminescent materials. tishreen.edu.sy Their fluorescence can be systematically tuned across the visible spectrum—from blue to orange—by modifying the chemical groups on the salicylaldehyde or amine precursors. rsc.orgaliyuncs.com The luminescence in these compounds is often governed by processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which is facilitated by the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. tishreen.edu.sy
Research has demonstrated that the introduction of different substituents or the formation of metal complexes can significantly enhance their luminescent performance. For instance, Salen-type Schiff bases, which are tetradentate ligands formed from the condensation of salicylaldehyde derivatives with 1,2-diamines, exhibit strong fluorescence with quantum yields (Φ) as high as 0.56 in aqueous solutions. aliyuncs.com The incorporation of sulfonate groups into the structure can improve water solubility without negatively impacting the photophysical properties. aliyuncs.com
Furthermore, certain this compound derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. rsc.orgbohrium.com This property is highly desirable for applications in solid-state lighting and sensors. For example, co-modification of an indole (B1671886) scaffold with both salicylaldehyde and an AIE luminogen like triphenylamine (B166846) resulted in compounds with excellent fluorescence emission in aggregated states. rsc.org
The chelation of salicylaldehyde imines with metal ions is another effective strategy to create robust luminescent materials. Europium (Eu³⁺) complexes of salicylaldehyde isonicotinoyl hydrazone derivatives show the characteristic sharp emission of the central europium ion, with one methoxy-substituted complex achieving a high fluorescence quantum yield of 0.522. researchgate.net Similarly, bis-Zn(II) salphen complexes have been synthesized and investigated for their electroluminescent properties, showing emission in the yellow-green region (around 565 nm) and demonstrating their potential for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net
Photoluminescent Properties of Selected this compound Derivatives
| Compound Type | Emission Color | Quantum Yield (Φ) | Key Features / Application | Reference |
|---|---|---|---|---|
| Sulfonated Salen-type Schiff Bases (SSLs) | Blue, Green, or Orange | Up to 0.56 | Water-soluble; Fluorescence selectively quenched by Cu²⁺ | aliyuncs.com |
| Europium complex with methoxy-substituted salicylaldehyde isonicotinoyl hydrazone | Red (characteristic of Eu³⁺) | 0.522 | Energy transfer from ligand to Eu³⁺ ion | researchgate.net |
| Indole-based salicylaldimine with triphenylamine | Turquoise to Orange | - | Exhibits Aggregation-Induced Emission (AIE) | rsc.org |
| Bis-Zn(II) salphen complexes | Yellow-Green (~565 nm) | - | High thermal stability (up to 417 °C); Used in OLEDs | researchgate.net |
Semiconductor Applications
Salicylaldehyde imines and their derivatives are gaining traction as organic semiconductors for applications in electronic devices such as Organic Field-Effect Transistors (OFETs) and OLEDs. acs.orgmdpi.com Their semiconductor properties arise from their π-conjugated systems, which can be tailored to modulate charge transport characteristics. researchgate.net The performance of these materials is influenced by factors such as molecular packing in the solid state, frontier molecular orbital (HOMO/LUMO) energy levels, and the reorganization energy associated with charge transport. nih.govacs.org
Detailed computational studies have provided insight into the charge-transport properties of these molecules. For example, a study on 4-(1,2,2-triphenylvinyl)aniline (B3030565) salicylaldehyde hydrazone revealed that crystal packing forces can enhance molecular rigidity, thereby lowering the internal reorganization energy for charge hopping. nih.govresearchgate.net The calculated hole-transfer reorganization energy (λh) for a molecule in a tightly packed crystal was found to be 0.101 eV, significantly smaller than in the gas phase (0.405 eV). nih.gov This reduction in reorganization energy is beneficial for efficient charge transport. The study also predicted that the intrinsic electron mobility in this material is much higher than the hole mobility. researchgate.net
The conductivity of this compound-based materials confirms their semiconducting nature. An azomethine compound synthesized from a salicylaldehyde derivative was found to be a typical organic semiconductor with a room-temperature conductivity in the range of ~10⁻⁶ S/cm and an optical band gap of 2.87 eV. researchgate.net Polymeric salicylaldehyde imines have also been investigated. A new ionic Schiff base polymer ligand and its Zn(II) metallopolymer were shown to have conductivities that increase with temperature, a characteristic behavior of semiconductors. ijcce.ac.ir
The versatility of salicylaldehyde imines allows for their use in various layers of an OLED device. oled.comelsevier.com By introducing electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be tuned to facilitate either hole or electron injection and transport. acs.orgossila.com For instance, N,N'-bis(salicylidene)-p-phenylenediamine derivatives have been noted for their hole mobility (μh ≈ 10⁻³ cm² V⁻¹ s⁻¹) due to favorable planar molecular packing. This tunability makes them suitable for use in the emissive, charge transport, or charge injection layers of next-generation electronic devices. oled.comossila.com
Semiconductor Properties of Selected this compound-Based Materials
| Compound/Material | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone (in crystal) | Hole Reorganization Energy (λh) | 0.101 eV | Low value indicates potential for efficient hole transport. | nih.gov |
| Electron Reorganization Energy (λe) | 0.274 eV | Suggests more favorable hole transport over electron transport. | nih.gov | |
| Azo-azomethine from salicylaldehyde | Optical Band Gap (Eg) | 2.87 eV | Falls within the range of organic semiconductors. | researchgate.net |
| Azo-azomethine from salicylaldehyde | Conductivity (σ) | ~10⁻⁶ S/cm | Confirms semiconducting nature. | researchgate.net |
| Ionic Schiff base polymer ligand | Conductivity (σ) at 300K | 4.18 × 10⁻¹⁰ Ω⁻¹ m⁻¹ | Demonstrates semiconducting properties of the polymer. | ijcce.ac.ir |
| N,N'-bis(salicylidene)-p-phenylenediamine derivatives | Hole Mobility (μh) | ~10⁻³ cm² V⁻¹ s⁻¹ | Suitable for p-type semiconductor applications in OFETs. |
Mechanistic Investigations of Biological Activities of Salicylaldehyde Imines Focus on Molecular Mechanisms
Enzyme Inhibition Mechanisms
Salicylaldehyde (B1680747) imines have been identified as potent inhibitors of various enzymes, with a particular focus on cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by salicylaldehyde imines is a critical area of research. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can help in managing the cognitive symptoms of Alzheimer's disease. heraldopenaccess.usweizmann.ac.il
The molecular structure of cholinesterases features a deep and narrow active site gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. heraldopenaccess.usnih.govmdpi.com Salicylaldehyde imines are thought to act as dual-binding site inhibitors, interacting with both the CAS and PAS of the enzyme. heraldopenaccess.usresearchgate.net The inhibitory mechanism involves the salicylaldehyde moiety and the imine group. The hydroxyl group on the salicylaldehyde ring can form hydrogen bonds with amino acid residues in the active site. researchgate.net
Molecular docking studies have suggested that the aromatic rings of the salicylaldehyde imine can engage in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, within the active site gorge of both AChE and BChE. biruni.edu.trnih.gov Specifically, interactions with key residues like Trp86 and Trp286 in the active and peripheral sites, respectively, have been noted. researchgate.net The imine nitrogen can also participate in hydrogen bonding, further stabilizing the inhibitor-enzyme complex. This dual interaction with both the catalytic and peripheral sites effectively blocks the entry of the substrate, acetylcholine, to the catalytic triad (B1167595) (Ser-His-Glu), thereby preventing its hydrolysis. heraldopenaccess.usnih.govresearchgate.net
Antioxidant Activity Mechanisms
The antioxidant properties of salicylaldehyde imines are primarily attributed to their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases.
Free Radical Scavenging Pathways (e.g., Proton and Electron Transfer)
The primary mechanisms by which salicylaldehyde imines exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov These pathways are facilitated by the presence of the phenolic hydroxyl (-OH) group and the azomethine (-CH=N-) group in their structure. tandfonline.com
In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The resulting this compound radical is stabilized by resonance. The electron-donating or withdrawing nature of substituents on the salicylaldehyde ring can influence the bond dissociation enthalpy of the O-H bond, affecting the efficiency of this process. tandfonline.comtaylorandfrancis.com
The SET mechanism involves the transfer of an electron from the this compound to the free radical, forming a radical cation. researchgate.net This can be followed by proton transfer to fully neutralize the radical species. researchgate.nettaylorandfrancis.com The presence of the imine group and the aromatic ring contributes to the delocalization and stabilization of the resulting radical cation. tandfonline.com Thermodynamic analyses have indicated that the N-H bond in some salicylaldehyde-derived secondary amines is a likely site for free radical attack. ajrconline.org
Interaction with Biological Targets and Cellular Processes
Salicylaldehyde imines have demonstrated the ability to interfere with essential cellular processes in microorganisms, contributing to their antimicrobial activity.
Disruption of Microbial Cell Wall Synthesis and Nucleic Acid Metabolism
The antimicrobial action of salicylaldehyde imines is, in part, due to their ability to disrupt the synthesis of the bacterial cell wall and interfere with nucleic acid metabolism. tandfonline.com The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival, and its inhibition leads to cell lysis. researchgate.net While the precise molecular interactions are still under investigation, it is proposed that salicylaldehyde imines may inhibit the activity of enzymes essential for peptidoglycan biosynthesis, such as transpeptidases (also known as penicillin-binding proteins or PBPs). nih.govwikipedia.orgresearchgate.net These enzymes are responsible for the cross-linking of peptide chains in the peptidoglycan structure. frontiersin.org
Furthermore, salicylaldehyde imines and their metal complexes have been shown to interfere with nucleic acid metabolism. tandfonline.com Some salicylaldehyde derivatives have been identified as inhibitors of DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA replication, transcription, and recombination by managing DNA supercoiling. nih.govmdpi.com By inhibiting these enzymes, salicylaldehyde imines can prevent the proper functioning of bacterial genetic processes, ultimately leading to cell death. weizmann.ac.ilmdpi.comnih.gov The interaction with DNA can occur through intercalation, where the planar aromatic structure of the imine slides between the DNA base pairs. scielo.org.co
Mechanisms of Enhanced Activity upon Metal Chelation
The biological activity of salicylaldehyde imines is often significantly enhanced upon chelation with metal ions. researchgate.net This enhancement is explained by Tweedy's chelation theory. medcraveonline.comrsc.org
According to this theory, the coordination of a metal ion to the this compound ligand leads to a reduction in the polarity of the metal ion. researchgate.netmedcraveonline.comrsc.org This occurs due to the partial sharing of the metal's positive charge with the donor atoms of the ligand (typically the imine nitrogen and the deprotonated phenolic oxygen) and the delocalization of π-electrons over the entire chelate ring. researchgate.netmedcraveonline.com This reduction in polarity increases the lipophilicity of the resulting metal complex. tandfonline.comtaylorandfrancis.com
The increased lipophilicity facilitates the penetration of the complex across the lipid-rich cell membranes of microorganisms. rsc.org Once inside the cell, the metal complex can more effectively reach and interact with its biological targets, such as enzymes and nucleic acids, leading to a more potent biological effect compared to the free ligand. tandfonline.comresearchgate.net This enhanced penetration allows the complex to disrupt cellular processes like respiration and protein synthesis more efficiently. ajrconline.org
Engagement with Protein Residues (e.g., Lysine (B10760008) ε-amino group)
The biological activities of salicylaldehyde imines are often initiated by their direct, covalent interaction with specific amino acid residues within target proteins. A primary and well-documented mechanism is the formation of a Schiff base with the ε-amino group of lysine residues. nih.govchimia.chresearchgate.net This interaction is a form of reversible covalent modification, which has garnered significant attention in drug discovery for its potential to enhance ligand affinity and selectivity. nih.govnovartis.com
The process begins with the nucleophilic attack of the lysine's primary amine on the electrophilic aldehyde carbon of the salicylaldehyde moiety. This forms a hemiaminal intermediate, which then dehydrates to yield the final imine. researchgate.net A crucial feature of salicylaldehyde that distinguishes it from other aldehydes is the presence of the ortho-hydroxyl group. This phenolic hydroxyl group forms a stabilizing intramolecular hydrogen bond with the nitrogen atom of the newly formed imine. researchgate.netunimi.itresearchgate.net This hydrogen bond significantly increases the stability of the imine bond, which can otherwise be unstable in aqueous environments. researchgate.net This stabilization can lead to prolonged residence times of the compound on the target protein. researchgate.netresearchgate.net
The propensity of salicylaldehyde to form these stable adducts has been exploited in the design of inhibitors for various protein classes. For instance, salicylaldehyde-containing compounds have been developed as inhibitors of kinases such as BCR-ABL and Aurora A. researchgate.net X-ray crystallography studies have confirmed the formation of an intermolecular imine bond between the salicylaldehyde moiety of the inhibitor and a lysine residue (Lys271 in BCR-ABL kinase and Lys162 in Aurora A kinase) within the protein's binding site. researchgate.net These structures also highlight the critical hydrogen bond between the phenolic proton and the imine nitrogen that stabilizes the complex. researchgate.net
While the reaction with lysine is a key mechanism, the kinetics of imine formation can be influenced by the specific electronic and steric environment of the salicylaldehyde. Studies have shown that salicylaldehydes can exhibit slower reaction kinetics compared to other aldehydes, sometimes requiring hours to reach equilibrium. chimia.chnovartis.com The rate-determining step in aqueous media is often the dehydration of the hemiaminal intermediate. researchgate.net The nature of substituents on the salicylaldehyde ring can also influence the reactivity of the aldehyde and the stability of the resulting imine. chimia.chnovartis.com
Table 1: Examples of Salicylaldehyde Imines Engaging with Protein Lysine Residues
| Compound Class/Example | Protein Target | Targeted Lysine Residue | Key Findings |
|---|---|---|---|
| Kinase Inhibitor (Compound 6) | BCR-ABL Kinase | Lys271 | Crystallography confirmed the formation of a stable imine bond, stabilized by an intramolecular hydrogen bond. researchgate.net |
| Kinase Inhibitor (Compound 7) | Aurora A Kinase | Lys162 | Demonstrated reversible covalent inhibition through imine formation with a key lysine residue. researchgate.net |
| Cyclic RGD Peptide (1-C-SA) | αvβ3 Integrin | Lysine near binding site | The salicylaldehyde tag at the C-terminus enhanced binding affinity, suggesting covalent engagement. unimi.itresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding
Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular mechanisms underlying the biological activities of salicylaldehyde imines. By systematically modifying the structure of these compounds and evaluating the corresponding changes in their biological effects, researchers can identify the key structural features required for potent and selective activity.
A significant aspect of the SAR of salicylaldehyde imines revolves around the substituents on the aromatic ring. In a study of hydrazide-hydrazone inhibitors of laccase, a copper-containing enzyme, the nature of the substituents on the salicylaldehyde moiety was found to be critical for both the potency and the mechanism of inhibition. nih.govmdpi.com For instance, a "slim" salicylaldehyde framework was found to be important for stabilizing the molecule within the substrate docking site, leading to competitive inhibition. nih.gov The introduction of a bulky phenyl or tert-butyl group at the 3-position of the salicylaldehyde ring led to strong interactions with the substrate-binding pocket. nih.govmdpi.com However, even larger substituents, such as a 3-tert-butyl-5-methyl or a 3,5-di-tert-butyl-2-hydroxy-benzylidene unit, prevented the inhibitor from binding to the active site, resulting in a shift to non-competitive or uncompetitive inhibition. nih.govmdpi.com This demonstrates that the size and position of substituents can dramatically alter the binding mode and, consequently, the inhibitory mechanism.
The position of the salicylaldehyde functionality within a larger molecule is also a critical determinant of activity. In the development of integrin inhibitors, a salicylaldehyde (SA) tag was attached to either the N-terminus or the C-terminus of a cyclic RGD peptide. unimi.itresearchgate.net The resulting SAR was striking: the C-terminally modified peptide (1-C-SA) was the most active compound in the series, with an IC50 of 3.1 nM. unimi.it In contrast, the N-terminally modified peptide (1-N-SA) showed significantly reduced binding affinity (IC50 = 129.7 nM), which was about 20 times higher than the corresponding benzaldehyde-containing compound. unimi.it This highlights the importance of the precise positioning of the reactive salicylaldehyde group to ensure productive interaction with a nearby lysine residue without disrupting the essential non-covalent binding interactions of the peptide scaffold.
Furthermore, the electronic properties of the substituents on the salicylaldehyde ring can influence the chemical properties of the imine itself. Electron-donating groups can favor the formation of the imine tautomer, while electron-withdrawing groups can promote the enamine tautomer. This tautomeric equilibrium can, in turn, affect the compound's biological activity by altering its shape, hydrogen bonding capacity, and reactivity. The introduction of electron-withdrawing groups, such as a nitro group, has been noted in some studies to impact activity.
Table 2: Structure-Activity Relationship Data for this compound Derivatives
| Compound Series | Protein Target | Structural Variation | Effect on Activity/Mechanism |
|---|---|---|---|
| Hydrazide-hydrazones | Laccase | Slim salicylaldehyde framework | Competitive inhibition (Ki = 24–674 µM). nih.govmdpi.com |
| Hydrazide-hydrazones | Laccase | Bulky 3-phenyl or 3-tert-butyl substituent on salicylaldehyde | Favored strong interaction with the substrate-binding pocket. nih.govmdpi.com |
| Hydrazide-hydrazones | Laccase | Very large 3-tert-butyl-5-methyl or 3,5-di-tert-butyl substituents | Shift to non-competitive (Ki = 32.0 µM) or uncompetitive (Ki = 17.9 µM) inhibition. nih.govmdpi.com |
| Cyclic RGD Peptide-SA conjugates | αvβ3 Integrin | SA tag at the C-terminus (1-C-SA) | Enhanced binding affinity (IC50 = 3.1 nM). unimi.it |
| Cyclic RGD Peptide-SA conjugates | αvβ3 Integrin | SA tag at the N-terminus (1-N-SA) | Reduced binding affinity (IC50 = 129.7 nM). unimi.it |
Theoretical and Computational Chemistry Studies on Salicylaldehyde Imines
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For salicylaldehyde (B1680747) imines, DFT calculations have been instrumental in elucidating their fundamental chemical characteristics.
DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311G(d,p), aug-cc-pVTZ), have been employed to optimize the molecular geometries of salicylaldehyde imine derivatives. mdpi.commdpi.comnih.goviucr.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. mdpi.com For instance, a study on a series of salicylideneaniline (B1219908) derivatives showed that the optimized geometries can effectively reproduce the crystal structure. mdpi.com
A key feature of many salicylaldehyde imines is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom, forming a stable six-membered ring (S(6) motif). mdpi.commdpi.com DFT calculations have confirmed the existence and strength of this hydrogen bond. mdpi.com For example, in a fluoro-functionalized salicylideneaniline, the calculated O(1)···N(1) distance was found to be consistent with experimental findings. mdpi.com
Furthermore, DFT is used to explore the electronic properties, such as the distribution of electron density and molecular electrostatic potential (MEP). The MEP maps help in identifying the electrophilic and nucleophilic sites within the molecule, providing insights into its reactivity. asianpubs.org
Table 1: Selected Optimized Geometric Parameters for a this compound Derivative ((E)-4-diethylamino-2-((perfluorophenyl)imino)methyl)phenol) from DFT Calculations
| Parameter | Calculated Value (B3LYP/6-31G) | Experimental Value (X-ray) |
| Bond Lengths (Å) | ||
| O(1)···N(1) | 2.635 | 2.626(3) |
| C(7)=N(1) | 1.305 | 1.301(3) |
| C(1)-C(7) | 1.442 | 1.441(4) |
| Bond Angles (°) | ||
| C(1)-C(7)-N(1) | 121.7 | 121.8(3) |
| C(7)-N(1)-C(8) | 121.8 | 122.1(2) |
| Dihedral Angles (°) ** | ||
| C(2)-C(1)-C(7)-N(1) | -1.1 | -1.1(4) |
| C(1)-C(7)-N(1)-C(8) | 179.8 | 179.0(2) |
Data sourced from a study on salicylideneaniline derivatives. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and a greater possibility for intramolecular charge transfer (ICT). mdpi.commdpi.com
DFT calculations are extensively used to determine the energies of these frontier orbitals. asianpubs.orgmdpi.comnih.gov For this compound derivatives, studies have shown that the distribution of HOMO and LUMO is significantly influenced by the substituents on the aromatic rings. mdpi.commdpi.comscielo.br For instance, the introduction of an electron-donating group can raise the HOMO energy level, making the molecule a better electron donor, while an electron-withdrawing group can lower the LUMO energy level, enhancing its electron-accepting ability. mdpi.com
In one study, the HOMO-LUMO energy gaps for a series of salicylaldehyde-derived secondary amines were calculated to be in the range of 5.27 to 5.56 eV. mdpi.com Another investigation on dapsone (B1669823) imine derivatives revealed that the derivatives generally had a smaller HOMO-LUMO gap compared to the parent drug, indicating improved reactivity. mdpi.com
Table 2: Calculated HOMO, LUMO, and Energy Gap for Salicylaldehyde-Derived Secondary Amines
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Compound 1 | -5.74 | -0.32 | 5.42 |
| Compound 2 | -5.65 | -0.38 | 5.27 |
| Compound 3 | -5.96 | -0.56 | 5.40 |
| Compound 4 | -5.93 | -0.37 | 5.56 |
| Compound 5 | -5.70 | -0.38 | 5.32 |
| Compound 6 | -5.80 | -0.34 | 5.46 |
Data from a study on salicylaldehyde-derived secondary amines. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior and interactions of molecules over time. These methods are particularly useful for studying complex systems and processes that are difficult to probe experimentally.
Hirshfeld surface analysis is a valuable tool derived from molecular modeling that allows for the visualization and quantification of intermolecular interactions within a crystal lattice. nih.goviucr.orgresearchgate.netacs.org By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds, while blue regions represent longer contacts. acs.orgresearchgate.net
For this compound derivatives, Hirshfeld analysis has been used to decompose the complex network of intermolecular interactions into contributions from different atom pairs. nih.goviucr.org These analyses often reveal that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.goviucr.org For example, in a study of 2-{[(4-iodophenyl)imino]methyl}-5-nitrophenol, O···H/H···O interactions accounted for 26.9% and H···H interactions for 22.0% of the total Hirshfeld surface. iucr.org In another series of naphthalene-based bis-N-salicylidene aniline (B41778) dyes, H···H, H···C, H···O, and C···C contacts occupied more than 90% of the total Hirshfeld surface area. nih.gov This detailed breakdown helps in understanding the forces that govern the supramolecular assembly of these compounds.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a this compound Derivative (2-{[(4-iodophenyl)imino]methyl}-5-nitrophenol)
| Interaction Type | Contribution (%) |
| O···H/H···O | 26.9 |
| H···H | 22.0 |
| I···H/H···I | 16.3 |
| C···H/H···C | 10.5 |
| C···C | 8.7 |
| O···C/C···O | 4.7 |
| N···C/C···N | 3.8 |
| I···C/C···I | 2.3 |
Data sourced from a study on a salicylaldehyde derivative. iucr.org
Molecular dynamics (MD) simulations have also been applied to study salicylaldehyde imines, particularly to understand their behavior in different environments, such as in solution. mdpi.commdpi.com MD simulations can provide insights into the stability of complexes, conformational changes, and the role of solvent molecules in mediating interactions. mdpi.com
Quantum Chemical Topology and Bonding Analysis
Quantum chemical topology methods provide a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of scalar fields derived from quantum mechanics.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution to define atoms, bonds, and molecular structure. wiley-vch.denih.gov QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction.
QTAIM has been applied to salicylaldehyde imines to characterize both covalent and non-covalent interactions. acs.orgcdnsciencepub.comsci-hub.se It has been particularly useful for analyzing the intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. acs.org Furthermore, QTAIM can be used to study the interactions of this compound-based receptors with anions like fluoride (B91410) and cyanide, providing a detailed understanding of the recognition mechanism. cdnsciencepub.com In such studies, the analysis of BCPs can confirm the formation of hydrogen bonds and quantify their strength. cdnsciencepub.com For example, in a study of fluoride anion recognition, QTAIM was used to comprehensively analyze the electron density at the BCP of the hydrogen bond interaction. cdnsciencepub.comscholaris.ca
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing detailed insights into charge distribution, intramolecular bonding, and stabilization interactions within salicylaldehyde imines. nih.govresearchgate.neticm.edu.pl This analysis translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. mdpi.com By examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilizing effects of hyperconjugation and charge transfer. icm.edu.plmdpi.com
In salicylaldehyde imines, NBO analysis is crucial for understanding the nature and strength of the intramolecular hydrogen bond (O–H···N or N–H···O) that characterizes these compounds. nih.govconicet.gov.ar The stabilization energy, E(2), associated with the charge transfer from a lone pair of the acceptor atom (e.g., the imine nitrogen) to the antibonding orbital of the donor group (e.g., σ* of the O-H bond) is calculated using second-order perturbation theory. conicet.gov.arrsc.org This energy value provides a quantitative measure of the hydrogen bond's strength. For instance, in a study of 5-chlorosalicylaldehyde-2,4-dinitrophenylhydrazone, NBO calculations revealed that the charge transfer interaction LP(O) → σ*(N-H) plays a vital role in the formation of the N-H···O intramolecular hydrogen bond, without which the compound would not be stable. conicet.gov.ar
Furthermore, NBO analysis has been employed to compare the strength of different non-covalent interactions within the same molecule. Computational studies on 2-X-2'-formylbiphenyl derivatives, which are related to salicylaldehyde imines, showed that the stabilization energy from n→π* interactions can be significantly greater than that from conventional C-H···O hydrogen bonds. rsc.org NBO analysis revealed an n→σ(CH) stabilization energy of just 0.03 kcal mol⁻¹ for a C-H···O interaction, compared to a much larger 2.29 kcal mol⁻¹ for the n→π interaction in the same molecule. rsc.org
| Molecule/Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|---|
| Carboxylate-aldehyde n→π | LP(O) | π(C=O) | 2.29 | rsc.org |
| Carboxylate-imine n→π | LP(O) | π(C=N) | 1.32 | rsc.org |
| C-H···O Hydrogen Bond | n(O) | σ(C-H) | 0.03 | rsc.org |
| Intramolecular H-Bond (N-H···O) | LP(O12) | σ(N16-H17) | Not specified | conicet.gov.ar |
Mechanistic and Thermodynamic Insights into Reactions
Computational chemistry provides indispensable tools for exploring the mechanisms and thermodynamics of reactions involving salicylaldehyde imines. nih.govmasterorganicchemistry.com These studies offer a molecular-level understanding of reaction pathways, transition states, and the stability of intermediates and products, which can be difficult to probe experimentally. nih.govpeerj.com
Thermodynamic control is a recurring theme in the chemistry of salicylaldehyde imines. For example, in the formation of Schiff bases from salicylaldehydes and amino alcohols, mechanistic studies have shown that while certain cyclic products like oxazolidines can be formed under kinetic control, the acyclic imine structure is often the most thermodynamically stable product. nih.gov The reversibility of imine formation allows the system to reach a thermodynamic equilibrium, favoring the lowest energy species. acs.org
Computational studies have also shed light on the role of catalysts and solvent effects. The mechanism of imine formation is known to be acid-catalyzed, proceeding through a carbinolamine intermediate. masterorganicchemistry.comresearchgate.net Theoretical models can simulate this process, clarifying how the acid facilitates both the initial nucleophilic attack and the subsequent dehydration step. masterorganicchemistry.com Density functional theory (DFT) studies on imine synthesis in nonpolar solvents have shown that even trace amounts of a proton source, potentially generated from the auto-protolysis of the amine reactant, can be sufficient to lower the activation energy to realistic levels. peerj.com
Furthermore, theoretical calculations have been used to understand the thermodynamics of dynamic covalent chemistry (DCC) involving imines. In these systems, the position of the equilibrium in an imine exchange reaction can be correlated with the thermodynamic stability of the participating species. rsc.orgnih.gov For instance, the stabilizing effect of intramolecular n→π* interactions on salicylaldehyde-derived imines has been quantified by correlating the equilibrium constant of an imine exchange reaction with the difference in NBO stabilization energies between the reactant and product imines. rsc.org
Analysis of Tautomerization and Intramolecular Hydrogen Bonding
A defining characteristic of salicylaldehyde imines is the existence of a tautomeric equilibrium between the enol-imine (OH form) and the keto-amine (NH form), governed by an intramolecular proton transfer. nih.govsctce.ac.inresearchgate.net This equilibrium is critically influenced by the intramolecular hydrogen bond (O–H···N or N–H···O). acs.orgscielo.br Computational studies have become essential for analyzing the structures, relative stabilities, and the energy landscape of this tautomerization process. researchgate.netrsc.org
DFT calculations are widely used to determine the geometries and relative energies of the tautomers. sctce.ac.inresearchgate.net These studies consistently show that the intramolecular hydrogen bond is a key factor in stabilizing the planar conformation of the molecule. nih.govacs.org Calculations on azomethine ylides derived from salicylaldehyde demonstrated that conformers lacking the intramolecular hydrogen bond were nearly 13 kcal/mol higher in energy than the hydrogen-bonded isomers. acs.org This highlights the crucial role of this interaction in determining the molecule's preferred structure. nih.gov
The tautomeric equilibrium is sensitive to both the electronic nature of substituents and the solvent environment. sctce.ac.inrsc.orgunex.es Computational models can effectively capture these influences. Studies have shown that polar protic solvents tend to stabilize the keto-amine tautomer, while nonpolar and polar aprotic solvents favor the enol-imine form. sctce.ac.in Theoretical calculations can simulate solvent effects, often through Polarizable Continuum Models (PCM), to predict the favored tautomer in different media. sctce.ac.inmdpi.com For example, while the enol-imine tautomer of one Schiff base was predicted to be more stable in the gas phase by 4.43 kcal/mol, experimental evidence in polar solvents favored the keto-amine form, a phenomenon that can be rationalized by considering specific intermolecular interactions with the solvent. sctce.ac.in
The proton transfer process itself has been computationally modeled to understand the energy barrier between the two tautomeric forms. mdpi.com This provides insight into the kinetics of the interconversion. The combination of experimental data (like NMR and UV-Vis spectroscopy) and theoretical calculations provides a comprehensive picture of the tautomeric behavior of salicylaldehyde imines. researchgate.netresearchgate.netscispace.com
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry is a predictive tool for mapping out the entire potential energy surface of a chemical reaction, identifying the most likely pathways, and calculating the associated energy barriers (activation energies). rsc.orgnih.gov This is particularly valuable for complex, multi-step reactions involving salicylaldehyde imines, such as their formation, hydrolysis, or participation in cycloaddition reactions. mdpi.comnih.gov
The mechanism of imine formation from an aldehyde and an amine typically involves two main steps: the formation of a carbinolamine intermediate and its subsequent dehydration. masterorganicchemistry.comchemrxiv.org DFT calculations have been used to model this process, revealing that the dehydration of the tetrahedral intermediate is often the rate-limiting step. researchgate.netchemrxiv.org For the uncatalyzed reaction, this barrier can be quite high (over 40 kcal/mol), which is inconsistent with experimental observations. researchgate.net However, computational models that include a catalyst (like an acid or even a second molecule of the amine acting as a proton shuttle) show significantly lower activation energies, aligning theory with experimental reality. peerj.com
Similarly, the hydrolysis of imines has been studied computationally. The mechanism involves the nucleophilic attack of a water molecule on the imine carbon, formation of a carbinolamine, and subsequent cleavage of the C-N bond. mdpi.com For the hydrolysis of a specific imine oxime, DFT calculations determined the energy barriers for the initial water attack to be the highest, identifying it as the slow step of the reaction. mdpi.com
In the context of stereocontrolled reactions, computational analysis can explain the observed product ratios. For the Staudinger reaction between ketenes and imines, DFT calculations revealed that the E/Z isomerization of the starting imine can have an energy barrier that is competitive with the main reaction pathway. rsc.org This initial isomerization can dictate which zwitterionic intermediate is formed, ultimately controlling the stereochemical outcome of the final β-lactam product. rsc.org By calculating the activation energies for each elementary step (isomerization, C-N bond formation, and ring closure), a complete kinetic model can be constructed to predict the product distribution under different reaction conditions. rsc.org
| Reaction Type | Reactants | Computational Method | Rate-Limiting Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Imine Synthesis (Acid-Catalyzed) | Benzaldehyde + Aniline | DSD-BLYP-D3(BJ)/pcseg2 | Not specified | 2.5 - 10.5 | peerj.com |
| Imine Hydrolysis | An Imine Oxime + H2O | DFT/lanl2dz | Water Attack (TS1) | 26.8 (112.3 kJ/mol) | mdpi.com |
| Imine Isomerization (E/Z) | N-benzylideneanilines | Experimental/Hammett plots | C=N Isomerization | ~14 - 19 | rsc.org |
| Imine Synthesis (Uncatalyzed) | Amine + Oxo compound | Not specified | Carbinolamine Dehydration | > 40 | researchgate.net |
Future Research Directions and Emerging Paradigms for Salicylaldehyde Imine Chemistry
Development of Novel Synthetic Routes and Sustainable Methodologies
The future of salicylaldehyde (B1680747) imine synthesis lies in the development of environmentally benign and efficient methodologies. peerj.comrdd.edu.iq Green chemistry principles are at the forefront, with a focus on minimizing or eliminating the use of hazardous solvents and reagents. bibliotekanauki.pl
Key areas of development include:
Solvent-Free and Aqueous Synthesis: Researchers are increasingly exploring solvent-free reaction conditions, often employing grinding or ball-milling techniques, which have demonstrated high yields in short reaction times. rdd.edu.iq Water, as a benign solvent, is also being utilized to develop eco-friendly synthetic protocols. rdd.edu.iqbibliotekanauki.plrsc.org
Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as Amberlyst® 15, sulfated-TiO2, and montmorillonite (B579905) K-10 clay, offers significant advantages in terms of ease of separation and catalyst reusability. peerj.com
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. rdd.edu.iqbibliotekanauki.plresearchgate.net
Biocatalysis: The use of enzymes as catalysts presents a highly sustainable and selective approach to imine synthesis. rsc.org
| Synthetic Method | Catalyst/Conditions | Key Advantages |
| Grinding | Solvent-free, room temperature | Fast, high yield, simple, environmentally friendly. rdd.edu.iq |
| Aqueous Synthesis | Water as solvent | Eco-friendly, mild conditions. rdd.edu.iqrsc.org |
| Heterogeneous Catalysis | Amberlyst® 15, clays | Recyclable catalyst, easy product separation. peerj.com |
| Microwave Irradiation | With or without solvent | Reduced reaction times, high yields. rdd.edu.iqdovepress.com |
| Ultrasound Irradiation | With or without solvent | Energy efficient, faster reactions. bibliotekanauki.plresearchgate.net |
Exploration of Underexplored Metal Complexes and Their Unique Reactivities
While the coordination chemistry of salicylaldehyde imines with common transition metals is well-established, there is a growing interest in exploring complexes with less-common metals. researchgate.netnih.gov This includes delving into the potential of f-block elements and other main group metals to form novel complexes with unique electronic and steric properties. researchgate.net The introduction of different substituted phenols and diamines into the ligand framework can further tune the geometric and electronic properties of the resulting metal complexes. amazonaws.com
Future research will likely focus on:
Lanthanide and Actinide Complexes: Investigating the coordination of salicylaldehyde imines to lanthanide and actinide ions could lead to materials with interesting magnetic and luminescent properties.
Main Group Metal Complexes: Exploring complexes with metals like aluminum, gallium, and tin could unveil new catalytic activities and material applications.
Mixed-Metal Complexes: The synthesis of heterometallic complexes containing two or more different metal ions within the same salicylaldehyde imine framework could lead to synergistic effects and novel reactivity.
Unusual Coordination Geometries: The design of ligands that force unconventional coordination geometries around the metal center could unlock new catalytic pathways. amazonaws.com
Expansion of Catalytic Applications in Challenging Transformations
This compound complexes have proven to be versatile catalysts for a range of organic transformations. nih.gov Future research will aim to expand their catalytic repertoire to more challenging and synthetically valuable reactions.
Areas of emerging interest include:
Asymmetric Catalysis: The development of new chiral this compound catalysts for enantioselective reactions, such as asymmetric additions and cycloadditions, remains a significant goal. dovepress.com
C-H Activation: Designing catalysts for the direct functionalization of unactivated C-H bonds is a major frontier in organic synthesis, and this compound complexes offer a promising platform for this endeavor.
Polymerization Reactions: this compound-metal complexes, particularly with nickel, have shown promise as catalysts for ethylene (B1197577) oligomerization and polymerization. researchgate.net Further optimization of these catalysts could lead to more efficient and selective processes for producing valuable polymers.
Photoredox Catalysis: The use of this compound complexes as photosensitizers in visible-light-induced reactions is an expanding area with potential for green and sustainable chemical transformations. rsc.org Ruthenium-based salen complexes, for instance, have been used in the epoxidation of olefins under light irradiation. nih.gov
Advanced Design of this compound-Based Smart Materials
Salicylaldehyde imines are excellent building blocks for the creation of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes. acs.orgutwente.nlresearchgate.netidu.ac.id The dynamic nature of the imine bond allows for the development of adaptive and responsive systems. rsc.orgmdpi.com
Future directions in this area include:
Self-Healing Materials: The reversible nature of the imine bond can be harnessed to create polymers and gels that can autonomously repair damage. rsc.orgmdpi.com
Chemosensors: By incorporating specific recognition sites, salicylaldehyde imines can be designed to selectively bind to and signal the presence of ions or molecules, with applications in environmental monitoring and medical diagnostics. cdnsciencepub.comacs.orgmdpi.com
Molecular Switches and Machines: The photochromic and thermochromic properties of some salicylaldehyde imines can be exploited to create molecular-level switches and machinery. acs.org
Glass-Forming Materials: The incorporation of moieties like mexylaminotriazine into this compound ligands can lead to the formation of stable glassy phases for metal complexes, with the metal center influencing the glass transition temperature. rsc.org
| Smart Material Application | Underlying Principle | Potential Use |
| Self-Healing Polymers | Reversible imine bond formation/cleavage | Increased material lifetime, reduced waste. rsc.orgmdpi.com |
| Chemosensors | Specific binding to analytes causing a detectable signal (e.g., color change, fluorescence). | Environmental monitoring, medical diagnostics. cdnsciencepub.comacs.org |
| Photochromic Materials | Light-induced reversible structural changes leading to color change. | Data storage, anti-counterfeiting. acs.org |
| Molecular Glasses | Resistance to crystallization, forming stable amorphous phases. | Opto-electronic devices. rsc.org |
In-depth Mechanistic Understanding of Molecular Interactions in Complex Systems
A deeper understanding of the fundamental molecular interactions governing the behavior of this compound systems is crucial for their rational design and optimization. rsc.orgnih.gov This involves a combination of advanced spectroscopic techniques and computational modeling.
Key research areas include:
Excited-State Intramolecular Proton Transfer (ESIPT): Further investigation into the ESIPT phenomenon in salicylaldehyde imines will aid in the design of novel fluorescent probes and photoactive materials. mdpi.comacs.org
Supramolecular Assembly: Understanding how salicylaldehyde imines self-assemble through non-covalent interactions is key to controlling the structure and properties of the resulting materials. rsc.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms, predicting properties, and guiding the design of new this compound derivatives. researchgate.netmdpi.comacs.org
Dynamic Covalent Chemistry: Studying the thermodynamics and kinetics of imine exchange reactions will enable better control over the formation and behavior of dynamic covalent systems. rsc.orgnih.gov
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, including the design and discovery of new this compound compounds. nih.govnih.govsjp.ac.lkmdpi.com
Potential applications of AI and ML include:
Accelerated Discovery: AI algorithms can analyze vast datasets of chemical structures and properties to predict the characteristics of new, unsynthesized this compound derivatives, thereby accelerating the discovery of compounds with desired functionalities. sjp.ac.lkmdpi.com
Predictive Modeling: Machine learning models can be trained to predict various properties, such as catalytic activity, spectroscopic characteristics, and biological activity, based on the molecular structure of a this compound. nih.govnih.gov
De Novo Design: Generative models can design entirely new this compound structures with optimized properties for specific applications. nih.gov
Reaction Optimization: AI can be used to predict optimal reaction conditions for the synthesis of salicylaldehyde imines, leading to higher yields and reduced experimental effort. sjp.ac.lk
The synergy between computational prediction and experimental validation will undoubtedly lead to a more rapid and efficient exploration of the vast chemical space of salicylaldehyde imines.
Q & A
Q. What are the standard methods for synthesizing salicylaldehyde imine ligands, and how are they characterized?
Salicylaldehyde imines are typically synthesized via condensation reactions between salicylaldehyde derivatives and diamines under reflux conditions in ethanol or methanol. Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and mass spectrometry (MS) to verify molecular weight. For example, Mn(III) complexes of chiral Schiff-base ligands derived from salicylaldehyde were synthesized and characterized using these techniques .
Q. How do researchers ensure purity and structural fidelity of newly synthesized salicylaldehyde imines?
Purity is confirmed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural fidelity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for proton and carbon environments) and X-ray crystallography for solid-state structures. For novel compounds, elemental analysis is required to confirm stoichiometry .
Q. What experimental conditions influence the stability of salicylaldehyde imines in solution?
Stability is pH-dependent: imine formation is favored in mildly basic conditions (pH 7–8), while acidic environments promote hydrolysis. Solvent polarity and temperature also affect equilibrium. For instance, imine yields increased from 12% to 30% when pH was adjusted from 7.0 to 7.8 in phosphate-buffered saline (PBS) .
Advanced Research Questions
Q. How do substituents on the salicylaldehyde backbone affect the thermodynamic stability of imines?
Substituents alter electronic and steric properties, impacting equilibrium constants (). Electron-withdrawing groups (e.g., nitro) stabilize imines by reducing electron density on the C=N bond, while bulky groups hinder hydrolysis. Studies comparing glycine-derived imines with salicylaldehyde vs. pyridine-4-carboxaldehyde demonstrate substituent-dependent values (1.76 M⁻¹ vs. lower values for less stabilized imines) .
Q. What methodologies resolve contradictions in reported catalytic efficiencies of this compound-metal complexes?
Discrepancies often arise from variations in ligand design (e.g., fluorination at C-3/C-5) or reaction conditions (solvent, temperature). Systematic validation includes:
Q. How can dynamic imine chemistry be leveraged to control self-assembly in aqueous media?
Imine exchange reactions enable reversible formation of supramolecular structures. At physiological pH (7.4), competing aldehydes (e.g., salicylaldehyde vs. substituted analogs) exhibit distinct equilibrium constants () for ethanolamine binding. Optimizing pH and aldehyde concentration allows precise control over dynamic libraries, as shown by yields varying from 12% to 30% across pH 7.0–7.8 .
Q. What strategies address challenges in detecting imines in aqueous solutions below pH 7?
Low equilibrium constants ( M⁻¹) and rapid hydrolysis necessitate:
- Stabilizing imines via hydrophobic encapsulation (e.g., micelles).
- Using deuterated solvents to amplify NMR signals.
- Employing rapid-mixing stopped-flow techniques for kinetic analysis .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data on imine stability across different solvent systems?
- Perform error propagation analysis to quantify uncertainties in measurements.
- Compare solvent dielectric constants and hydrogen-bonding capacities to identify trends.
- Use multivariate regression to isolate substituent effects from solvent interactions .
Q. What statistical approaches are recommended for comparing catalytic performance of this compound complexes?
- ANOVA to assess significance across multiple trials.
- Principal component analysis (PCA) to correlate ligand structure (e.g., substituent position) with activity.
- Error bars in kinetic plots to represent standard deviations from triplicate experiments .
Methodological Best Practices
Q. How to design a robust study on substituent effects in salicylaldehyde imines?
Q. What are the reporting standards for imine characterization in peer-reviewed journals?
- Include full synthetic procedures, purification steps, and spectral data (FT-IR, NMR, MS) in the main text or supplementary information.
- For known compounds, cite prior literature; for new compounds, provide elemental analysis and X-ray data if available.
- Discuss reproducibility challenges, such as sensitivity to moisture or oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
